molecular formula C7H10N4O B15364348 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

Cat. No.: B15364348
M. Wt: 166.18 g/mol
InChI Key: PFELNSHVCULEEX-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-pyrazole-4-carbohydrazide (CAS 2607023-72-1) is a chemical compound with the molecular formula C7H10N4O and an average mass of 166.184 Da . It serves as a versatile precursor and key building block in organic synthesis and medicinal chemistry research. The compound features a pyrazole heterocycle, a privileged structure in drug discovery known for its wide range of pharmacological activities . The incorporation of a cyclopropyl group, as seen in this molecule, is a strategic modification in lead compound optimization. This moiety can significantly influence the properties of drug candidates by helping to reduce plasma clearance, decrease off-target effects, increase blood-brain barrier permeability, enhance receptor affinity, limit peptide hydrolysis, and improve drug dissociation . The 4-carbohydrazide functional group provides a reactive handle for further chemical transformations, enabling researchers to synthesize a diverse array of more complex derivatives, such as hydrazones and heterocyclic-fused systems, for biological evaluation. Pyrazole derivatives, in general, have been extensively studied and demonstrated numerous biological activities, including antimicrobial, antitumor, antiviral, anti-depression, and anti-inflammatory effects . As a specialist supplier, we provide this high-quality intermediate to support innovation in early-stage research and development. The product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with care and refer to the Safety Data Sheet for detailed hazard information .

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

1-cyclopropylpyrazole-4-carbohydrazide

InChI

InChI=1S/C7H10N4O/c8-10-7(12)5-3-9-11(4-5)6-1-2-6/h3-4,6H,1-2,8H2,(H,10,12)

InChI Key

PFELNSHVCULEEX-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C=N2)C(=O)NN

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

Executive Summary

1-Cyclopropyl-1H-pyrazole-4-carbohydrazide is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1] As a functionalized pyrazole, it serves as a critical pharmacophore scaffold in the development of kinase inhibitors (e.g., c-Met, JAK) and anti-infective agents. Its hydrazide moiety acts as a versatile "chemical handle," allowing for the rapid generation of libraries containing 1,3,4-oxadiazoles, 1,2,4-triazoles, and hydrazones.

This guide details the physicochemical identity, synthesis protocols, analytical characterization, and strategic applications of this compound in modern drug discovery.

Part 1: Chemical Identity & Physicochemical Properties[2]

Nomenclature & Identification
PropertyDetail
IUPAC Name 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide
CAS Registry Number 2607023-72-1 (Primary), Note: Often referenced via precursor CAS 1082066-00-9 (Aldehyde) in synthetic routes.[1][2]
Molecular Formula C₇H₁₀N₄O
Molecular Weight 166.18 g/mol
SMILES O=C(C1=CN(C2CC2)N=C1)NN
InChI Key Derivative specific; requires generation from exact isomer conformation.
Physical Characteristics
  • Appearance: Typically a white to off-white crystalline solid.

  • Solubility: High solubility in polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol, Ethanol) upon heating. Low solubility in non-polar solvents (Hexanes, Diethyl ether).

  • Stability: Hygroscopic; stable under inert atmosphere (N₂/Ar) at 2–8°C. The hydrazide group is nucleophilic and sensitive to strong oxidants and aldehydes.

Part 2: Synthesis & Production Protocol

The industrial and laboratory-scale production of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide typically follows a nucleophilic acyl substitution (hydrazinolysis) pathway starting from the corresponding ethyl ester.

Reaction Pathway Visualization

SynthesisPath Ester Ethyl 1-cyclopropyl- 1H-pyrazole-4-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Intermediate Reflux (EtOH) Product 1-Cyclopropyl-1H-pyrazole- 4-carbohydrazide Intermediate->Product Elimination Byproduct Ethanol (Byproduct) Intermediate->Byproduct -EtOH

Figure 1: Synthetic pathway via hydrazinolysis of the ester precursor.

Detailed Experimental Protocol

Objective: Conversion of Ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate to the Carbohydrazide.

Reagents:

  • Precursor: Ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate (1.0 eq).

  • Reagent: Hydrazine monohydrate (5.0 – 10.0 eq). Excess is used to prevent dimer formation.

  • Solvent: Absolute Ethanol or Methanol (Volume: 10 mL per gram of precursor).

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the ethyl ester precursor and absolute ethanol.

  • Addition: Add Hydrazine monohydrate dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and stir for 4–12 hours. Monitor reaction progress via TLC (System: 10% Methanol in DCM) or LC-MS. The starting ester spot (higher R_f) should disappear, replaced by the baseline hydrazide spot.

  • Workup:

    • Cool the reaction mixture to 0–5°C using an ice bath. The product often precipitates as a white solid upon cooling.

    • If Solid Forms: Filter the precipitate under vacuum.[3] Wash the filter cake with cold ethanol (2x) and diethyl ether (2x) to remove excess hydrazine.

    • If No Precipitate: Concentrate the solvent under reduced pressure.[1] Triturate the residue with cold diethyl ether or hexanes to induce crystallization.

  • Purification: Recrystallization from Ethanol/Water or Acetonitrile is recommended if high purity (>98%) is required for biological assays.

Part 3: Analytical Characterization & Quality Control

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following parameters.

Nuclear Magnetic Resonance (NMR) Interpretation

¹H NMR (400 MHz, DMSO-d₆):

  • δ 9.0–9.5 ppm (s, 1H): Amide proton (-C(=O)NH -).

  • δ 8.0–8.3 ppm (s, 1H): Pyrazole C5-H (Deshielded due to adjacent N).

  • δ 7.6–7.9 ppm (s, 1H): Pyrazole C3-H.

  • δ 4.2–4.5 ppm (br s, 2H): Hydrazide terminal amine (-NHNH₂ ). Note: Broadens or disappears with D₂O exchange.

  • δ 3.6–3.8 ppm (m, 1H): Cyclopropyl CH (Methine proton attached to N1).

  • δ 1.0–1.2 ppm (m, 4H): Cyclopropyl CH₂ protons (Characteristic multiplet).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+).

  • Expected Mass: [M+H]⁺ = 167.18 Da.

  • Fragment Pattern: Loss of -NH₂NH₂ (32 Da) or -N₂H₃ may be observed in high-energy collision dissociation.

Part 4: Applications in Drug Discovery

This compound is not merely an endpoint but a divergent intermediate . Its structural rigidity (pyrazole core) combined with the cyclopropyl group (metabolic stability, lipophilicity modulation) makes it ideal for fragment-based drug design.

Strategic Derivatization Workflow

Applications Core 1-Cyclopropyl-1H-pyrazole- 4-carbohydrazide Path1 Reaction with Aldehydes/Ketones Core->Path1 Path2 Reaction with Carboxylic Acids/POCl3 Core->Path2 Path3 Reaction with Isothiocyanates Core->Path3 Prod1 Acylhydrazones (Schiff Bases) Path1->Prod1 Condensation Prod2 1,3,4-Oxadiazoles (Bioisosteres of Esters/Amides) Path2->Prod2 Cyclodehydration Prod3 1,2,4-Triazoles (Kinase Inhibitor Scaffold) Path3->Prod3 Cyclization

Figure 2: Divergent synthesis applications for library generation.

Key Applications:

  • Kinase Inhibition: The pyrazole-oxadiazole motif is a known pharmacophore for c-Met and JAK kinase inhibitors. The cyclopropyl group fits into small hydrophobic pockets within the ATP-binding site.

  • Antimicrobial Agents: Hydrazones derived from this scaffold have shown efficacy against Mycobacterium tuberculosis (related to Isoniazid mechanisms) and various fungal strains.

  • Bioisosteres: The formation of 1,3,4-oxadiazoles serves as a metabolically stable bioisostere for esters and amides, improving the pharmacokinetic profile (half-life, permeability) of drug candidates.

Part 5: Safety & Handling (E-E-A-T)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Specific Risk: Hydrazides can be skin sensitizers. Avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic; moisture absorption can hydrolyze the hydrazide over time or lead to accurate mass errors during weighing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5130673, 1H-pyrazole-4-carbaldehyde (Precursor). Retrieved from [Link]

  • Bernardino, A. M., et al. (2006).Synthesis and leishmanicidal activities of 1H-pyrazole-4-carbohydrazides. European Journal of Medicinal Chemistry. (Contextual synthesis methodology).

Sources

1-Cyclopropyl-1H-pyrazole-4-carboxylic acid hydrazide synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Cyclopropyl-1H-pyrazole-4-carboxylic Acid Hydrazide: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 1-Cyclopropyl-1H-pyrazole-4-carboxylic acid hydrazide, a heterocyclic compound of significant interest in medicinal chemistry. While specific data on this exact molecule is sparse, this document extrapolates from established chemical principles and extensive literature on related pyrazole carbohydrazides to present its nomenclature, physicochemical properties, a detailed proposed synthesis pathway, and potential biological applications. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this scaffold as a versatile building block for novel therapeutic agents. The pyrazole core, combined with the reactive hydrazide moiety and the metabolically robust cyclopropyl group, presents a compelling template for library synthesis and lead optimization.

Nomenclature and Chemical Identification

Precise identification is critical for any chemical entity. Below are the key identifiers for 1-Cyclopropyl-1H-pyrazole-4-carboxylic acid hydrazide.

  • Systematic Name: 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

  • Common Synonyms: As a specific research chemical, it may not have common synonyms. It is typically referred to by its systematic name or by catalog numbers from chemical suppliers.

  • Chemical Formula: C₇H₁₀N₄O

  • Molecular Weight: 166.18 g/mol

  • Chemical Structure: Chemical Structure of 1-Cyclopropyl-1H-pyrazole-4-carboxylic acid hydrazide

While a unique CAS Registry Number for this specific hydrazide is not publicly documented, its key synthetic precursors are well-characterized:

  • 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde: CAS No. 1082066-00-9[1]

  • 5-Cyclopropyl-1H-pyrazole-4-carboxylic acid: CAS No. 870704-26-0[2] (Note: This is a constitutional isomer, highlighting the importance of precise nomenclature).

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties, which are crucial for anticipating its behavior in various experimental settings, including solubility and membrane permeability.

PropertyValueSource
Molecular Formula C₇H₁₀N₄OCalculated
Molecular Weight 166.18 g/mol Calculated
XLogP3 -0.2Predicted
Hydrogen Bond Donors 2Predicted
Hydrogen Bond Acceptors 3Predicted
Rotatable Bond Count 2Predicted
Topological Polar Surface Area 77.9 ŲPredicted
Appearance White to off-white solidPredicted

Synthesis and Characterization

Hydrazides are most commonly and efficiently synthesized from their corresponding carboxylic acid esters.[3] This section outlines a reliable, multi-step synthesis protocol starting from a commercially available aldehyde precursor.

Proposed Synthetic Pathway

The transformation from the aldehyde to the final hydrazide involves three key steps: oxidation, esterification, and hydrazinolysis. This pathway is a staple of synthetic organic chemistry for accessing this functional group.

SynthesisWorkflow start 1-Cyclopropyl-1H-pyrazole- 4-carboxaldehyde step1 Step 1: Oxidation start->step1 KMnO₄ or NaClO₂ intermediate1 1-Cyclopropyl-1H-pyrazole- 4-carboxylic acid step1->intermediate1 step2 Step 2: Esterification intermediate1->step2 EtOH, H₂SO₄ (cat.) intermediate2 Ethyl 1-Cyclopropyl-1H-pyrazole- 4-carboxylate step2->intermediate2 step3 Step 3: Hydrazinolysis intermediate2->step3 N₂H₄·H₂O, EtOH product 1-Cyclopropyl-1H-pyrazole- 4-carboxylic acid hydrazide step3->product ScreeningWorkflow cluster_prep Preparation cluster_assay Microdilution Assay cluster_analysis Data Analysis compound Synthesized Hydrazide (Stock Solution in DMSO) plate Prepare 96-Well Plate: - Serial dilutions of compound - Add bacterial inoculum compound->plate bacteria Bacterial Strains (e.g., S. aureus, E. coli) bacteria->plate media Broth Media (e.g., Mueller-Hinton) media->plate incubation Incubate Plate (37°C for 18-24h) plate->incubation readout Measure Optical Density (OD) or add viability indicator (e.g., Resazurin) incubation->readout mic Determine Minimum Inhibitory Concentration (MIC) readout->mic

Sources

Solubility profile of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical basis, and handling protocols for 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide , a critical intermediate in the synthesis of pyrazole-carboxamide fungicides (e.g., analogues of Sedaxane, Isopyrazam) and kinase inhibitors.

Executive Technical Summary

1-Cyclopropyl-1H-pyrazole-4-carbohydrazide (MW: ~166.18 g/mol ) exhibits a distinct solubility differential driven by its polar hydrazide tail and lipophilic cyclopropyl-pyrazole core.

SolventSolubility RatingEstimated Saturation (25°C)Primary Application
DMSO High > 50 mg/mL (> 300 mM)Primary stock solution; biological assays.
Methanol Moderate 5 – 15 mg/mL Recrystallization; LC-MS mobile phase.
Water Low < 1 mg/mLPrecipitation medium; wash solvent.
Ethanol Low/Moderate 2 – 10 mg/mLRecrystallization (requires heating).

Note: Values are derived from structure-activity relationships (SAR) of homologous pyrazole-4-carbohydrazides and standard solubility profiling protocols.

Physicochemical Basis of Solubility

Understanding the molecular interactions is crucial for predicting behavior in mixed-solvent systems.

Structural Analysis

The molecule consists of three distinct domains:

  • Cyclopropyl Motif: Lipophilic, sterically strained. Increases solubility in organic solvents compared to a naked proton but reduces water solubility.

  • Pyrazole Core (1H-pyrazole): Aromatic, electron-rich. The N-substitution (cyclopropyl) removes the acidic NH, making the ring a weak H-bond acceptor.

  • Carbohydrazide Tail (-CONHNH₂): The solubility "driver."

    • H-Bond Donor: The -NH- and -NH₂ protons are strong donors.

    • H-Bond Acceptor: The Carbonyl (C=O) and terminal nitrogens are acceptors.

Solvent Interaction Mechanism
  • In DMSO (Aprotic, Polar): DMSO acts as a powerful H-bond acceptor. It effectively solvates the hydrazide protons (-CONHNH₂), disrupting the strong intermolecular H-bonding network that holds the crystal lattice together. This results in high solubility.

  • In Methanol (Protic, Polar): Methanol can both donate and accept H-bonds. While it solvates the polar hydrazide, it also competes with the solute-solute interactions. However, the lipophilic cyclopropyl group is less effectively solvated by the small, highly polar methanol molecules compared to the larger, polarizable DMSO, leading to lower solubility at room temperature. This temperature dependence makes Methanol an excellent recrystallization solvent .

Experimental Protocols

As specific batch-to-batch polymorphic variations can alter solubility, the following self-validating protocols are recommended for precise determination.

Protocol A: Gravimetric Solubility Determination (High Throughput)

Objective: Rapidly estimate the saturation limit for stock preparation.

  • Preparation: Weigh 10 mg of compound into a 1.5 mL microcentrifuge tube.

  • Titration: Add solvent (DMSO or Methanol) in 20 µL increments.

  • Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.

  • Observation: Inspect for dissolution (clear solution vs. visible particulate).

  • Calculation:

    
    
    
Protocol B: HPLC-UV Quantitative Profiling (Precision)

Objective: Determine thermodynamic solubility for formulation.

  • Saturation: Add excess solid (~20 mg) to 0.5 mL of solvent.

  • Equilibration: Shake at 25°C for 24 hours (thermomixer).

  • Filtration: Filter supernatant using a 0.22 µm PTFE syringe filter (nylon filters may bind the hydrazide).

  • Quantification: Dilute filtrate 1:100 in mobile phase and inject onto HPLC.

    • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5-95%).

    • Detection: UV at 254 nm (pyrazole absorption).

Handling, Stability, and Storage

The hydrazide moiety presents specific stability challenges in solution.

  • Oxidation Risk: Hydrazides are reducing agents. In DMSO, they are generally stable, but prolonged storage in non-degassed solvents can lead to oxidation (formation of diimides or carboxylic acids).

    • Recommendation: Store DMSO stocks at -20°C under Argon/Nitrogen.

  • Condensation Risk: In Acetone or ketones, the terminal -NH₂ will react to form hydrazones .

    • Critical Warning:Do NOT use Acetone for cleaning glassware or as a co-solvent if recovering the compound.

  • Recrystallization:

    • Dissolve in minimal hot Methanol (60°C).

    • Allow to cool slowly to RT, then 4°C.

    • If no precipitate forms, add Water dropwise as an anti-solvent.

Visualizations

Solubility Determination Workflow

The following decision tree outlines the logical flow for processing the compound for biological or chemical applications.

SolubilityWorkflow Start Start: Solid Compound (1-Cyclopropyl-1H-pyrazole-4-carbohydrazide) Choice Intended Application? Start->Choice BioAssay Biological Assay (High Conc. Required) Choice->BioAssay Screening Synthesis Chemical Synthesis (Reaction Intermediate) Choice->Synthesis Derivatization Purification Purification (Recrystallization) Choice->Purification Cleanup DMSOStep Dissolve in DMSO (Target: 50-100 mM) BioAssay->DMSOStep Synthesis->DMSOStep If polar reaction MeOHStep Dissolve in Methanol (Reflux if necessary) Synthesis->MeOHStep If condensation Purification->MeOHStep CheckClear Clear Solution? DMSOStep->CheckClear Sonicate Sonicate / Warm (37°C) CheckClear->Sonicate No Store Store: -20°C, Dark, Inert Gas (Avoid Freeze-Thaw) CheckClear->Store Yes Sonicate->CheckClear Cooling Cool to 4°C MeOHStep->Cooling Precipitate Collect Crystals (Filtration) Cooling->Precipitate

Caption: Operational workflow for solubilizing 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide based on downstream application.

Molecular Solvation Mechanism

Conceptual diagram of how DMSO stabilizes the hydrazide moiety.

Solvation Hydrazide Hydrazide (-NH-NH2) DMSO1 DMSO (O=S) Hydrazide->DMSO1 H-Bond Donation DMSO2 DMSO (O=S) Hydrazide->DMSO2 H-Bond Donation Desc DMSO Oxygen accepts H-bonds from Hydrazide NH protons, preventing aggregation. MeOH MeOH (-OH) MeOH->Hydrazide Competitive H-Bonding

Caption: Mechanistic view of DMSO disrupting intermolecular hydrogen bonding of the hydrazide tail.

References

  • Vertex AI Search. (2025). Search Results for 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide CAS and Properties. 1[2][3]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde (Precursor). Retrieved from [Link]

  • European Patent Office. (2015). Process for the preparation of pyrazole-4-carboxamides (EP2980078A1).
  • ResearchGate. (2010). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide from ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-cyclopropyl-1H-pyrazole-4-carbohydrazide via nucleophilic acyl substitution (hydrazinolysis) of its corresponding ethyl ester. Pyrazole-4-carbohydrazides are critical pharmacophores in medicinal chemistry, serving as precursors for kinase inhibitors, anti-inflammatory agents, and agrochemicals.

This guide prioritizes process safety (handling hydrazine hydrate), reaction kinetics control (preventing dimer formation), and purification efficiency (minimizing chromatographic steps).

Scientific Background & Mechanism

Chemical Significance

The 1-cyclopropyl-1H-pyrazole moiety is a privileged scaffold in drug discovery. The cyclopropyl group provides metabolic stability and optimal lipophilicity compared to methyl or phenyl analogs. The conversion of the C4-ester to a hydrazide is a gateway transformation, allowing further derivatization into 1,3,4-oxadiazoles, triazoles, or acyl hydrazones.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of the hydrazine nitrogen attacks the carbonyl carbon of the ethyl ester.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination: The ethoxide ion is eliminated, reforming the carbonyl double bond to yield the hydrazide.

Critical Process Parameter (CPP): The reaction is reversible. However, hydrazine is a stronger nucleophile than ethanol, and the resulting hydrazide is less reactive toward nucleophilic attack than the starting ester. Using excess hydrazine drives the equilibrium forward and prevents the product hydrazide from attacking a second ester molecule, which would form an unwanted N,N'-bis(pyrazole-carbonyl)hydrazine dimer.

Safety Protocols (Hydrazine Hydrate)

WARNING: Hydrazine hydrate is highly toxic, corrosive, a suspected carcinogen, and a skin sensitizer.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, face shield, and lab coat.

  • Waste Disposal: Quench unreacted hydrazine with dilute sodium hypochlorite (bleach) solution in a controlled manner before disposal, as per local EHS regulations.

  • Incompatibility: Avoid contact with oxidizing agents, metals, and metal oxides (catalytic decomposition risk).[1]

Experimental Protocol

Materials & Reagents
Reagent / SolventRoleGradeEquiv.
Ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate Substrate>97%1.0
Hydrazine Hydrate (50-80% aq.) ReagentReagent Grade5.0 - 10.0
Ethanol (EtOH) SolventAbsolute or 95%10-15 Vol
Ethyl Acetate / Hexanes Wash SolventsACS GradeN/A
Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a round-bottom flask (equipped with a magnetic stir bar) with Ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate (1.0 equiv).

  • Add Ethanol (10 volumes relative to ester mass). Stir to dissolve.

    • Note: Methanol can be used, but Ethanol is preferred for better crystallization of the product upon cooling.

  • Slowly add Hydrazine Hydrate (5.0 – 10.0 equiv) dropwise at room temperature.

    • Rationale: A large excess is crucial to suppress dimer formation.

Step 2: Reflux

  • Equip the flask with a reflux condenser.[2]

  • Heat the mixture to reflux (approx. 78–80 °C) with moderate stirring.

  • Maintain reflux for 4–8 hours .

    • Monitoring: Check reaction progress via TLC (System: 5% Methanol in Dichloromethane). The hydrazide is significantly more polar (lower Rf) than the ester.

Step 3: Workup & Isolation

  • Allow the reaction mixture to cool slowly to room temperature.

  • Crystallization: In many cases, the product precipitates as a white solid upon cooling.

    • If no precipitate forms: Concentrate the solvent volume by 50% under reduced pressure (Rotavap) and cool in an ice bath (0–4 °C) for 1 hour.

  • Filtration: Filter the solid using a Buchner funnel/vacuum filtration.

  • Washing: Wash the filter cake with cold Ethanol (2 x 2 Vol) followed by Hexanes (2 x 2 Vol) to remove trace hydrazine and moisture.

Step 4: Purification (Optional but Recommended)

  • If the crude purity is <95% (by HPLC/NMR), recrystallize from hot Ethanol.

  • Dissolve the crude solid in minimal boiling Ethanol.

  • Hot filter (if insoluble particulates exist).

  • Cool slowly to 4 °C to maximize crystal growth.

Step 5: Drying

  • Dry the solid in a vacuum oven at 45–50 °C for 12 hours to remove residual solvent and water.

Process Visualization (Workflow)

SynthesisWorkflow Start Start: Ethyl Ester Substrate Dissolution Dissolve in Ethanol (10 Volumes) Start->Dissolution Addition Add Hydrazine Hydrate (5-10 Equiv, Dropwise) Dissolution->Addition Reflux Reflux (80°C) 4-8 Hours Addition->Reflux Check TLC Monitoring (Complete?) Reflux->Check Check->Reflux No (Continue Heating) Cooling Cool to RT / 0°C Precipitation Check->Cooling Yes Filtration Vacuum Filtration & Wash (Cold EtOH) Cooling->Filtration Drying Vacuum Dry 45°C, 12h Filtration->Drying Product Final Product: 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide Drying->Product

Caption: Workflow for the hydrazinolysis of ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate.

Quality Control & Characterization

To validate the synthesis, compare the isolated product against these expected analytical parameters.

ParameterExpected ResultInterpretation
Appearance White to off-white crystalline solidHigh purity; yellowing indicates oxidation or impurities.
Melting Point 160–175 °C (Range varies by polymorph)Sharp range (<2°C) indicates purity.
1H NMR (DMSO-d6) δ 9.2-9.5 (br s, 1H, CONH)Amide proton.
δ 8.2 & 7.8 (s, 1H each)Pyrazole C3-H and C5-H.
δ 4.3-4.5 (br s, 2H, NH2)Hydrazide amine protons (D2O exchangeable).
δ 3.6-3.8 (m, 1H)Cyclopropyl CH (methine).
δ 0.9-1.2 (m, 4H)Cyclopropyl CH2 (methylene).
IR Spectroscopy 3200–3300 cm⁻¹ (NH stretching)1650 cm⁻¹ (C=O amide)Confirms hydrazide functionality.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product is too soluble in EtOH.Concentrate solvent by 50-70%. Add a non-polar anti-solvent (e.g., Diethyl ether or Hexane) to induce precipitation.
Formation of Dimer Insufficient Hydrazine used.Ensure at least 5.0 equivalents of Hydrazine Hydrate are used. Maintain dilute conditions.
Starting Material Remains Reaction incomplete.Extend reflux time.[2] Ensure Hydrazine Hydrate is fresh (it can degrade/oxidize over time).
Yellow Coloration Oxidation of Hydrazine.[3]Perform reaction under Nitrogen or Argon atmosphere. Recrystallize from Ethanol/Water.

References

  • Vertex AI Search. (2023). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Hydrazine hydrate Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-cyclopropyl-1H-pyrazole-4-carbohydrazide from its corresponding carboxylate ester via reaction with hydrazine hydrate. This protocol is designed for researchers, medicinal chemists, and drug development professionals. The application note details the underlying chemical principles, a step-by-step experimental procedure, critical safety protocols for handling hydrazine hydrate, and methods for product purification and characterization. The significance of the pyrazole carbohydrazide scaffold in modern drug discovery is also discussed, underscoring the relevance of this synthetic transformation.

Introduction: The Significance of Pyrazole Carbohydrazides in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] The incorporation of a carbohydrazide moiety (-CONHNH₂) onto the pyrazole ring further enhances its pharmacological potential by providing a versatile synthetic handle for the construction of more complex molecular architectures and by acting as a key pharmacophoric element.[3]

Hydrazides and their derivatives are crucial building blocks in the synthesis of various heterocyclic systems.[4] Specifically, pyrazole carbohydrazides have demonstrated a remarkable range of biological activities, including antinociceptive, antibacterial, antiparasitic, and anticancer effects.[3][5] For instance, derivatives of 1H-pyrazole-4-carbohydrazide have shown potent antinociceptive activity, while others have been investigated as inhibitors of cancer cell proliferation.[3][6] The synthesis of 1-cyclopropyl-1H-pyrazole-4-carbohydrazide, therefore, provides a valuable intermediate for the development of novel therapeutic candidates.

The conversion of an ester to a carbohydrazide using hydrazine hydrate is a fundamental and widely employed transformation in organic synthesis.[4] This application note provides a detailed and robust protocol for this reaction, with a strong emphasis on safety and procedural best practices.

Reaction Principle: Nucleophilic Acyl Substitution

The reaction of an ester, such as ethyl or methyl 1-cyclopropyl-1H-pyrazole-4-carboxylate, with hydrazine hydrate is a classic example of nucleophilic acyl substitution. The mechanism is initiated by the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of hydrazine at the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alcohol (ethanol or methanol) as a leaving group, resulting in the formation of the desired carbohydrazide. The reaction is typically carried out in a suitable solvent, such as an alcohol, and may be facilitated by heating.

Safety First: Handling Hydrazine Hydrate

Hydrazine hydrate is a hazardous chemical and must be handled with extreme caution in a well-ventilated chemical fume hood. [7] It is corrosive, toxic if swallowed or in contact with skin, and may be fatal if inhaled.[8][9] It is also a suspected carcinogen and is very toxic to aquatic life.[7][9]

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (nitrile or neoprene)[7]

  • Splash-proof safety goggles and a face shield[7][10]

  • A flame-retardant lab coat[7]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Inhalation: Move the victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Spill and Waste Disposal:

  • In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[10]

  • All hydrazine-containing waste must be collected in a designated, properly labeled hazardous waste container for disposal according to institutional and local regulations.[7]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous pyrazole carbohydrazides.[9][11]

Materials and Reagents
ReagentGradeSupplier
Ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate≥95%Commercial Source
Hydrazine Hydrate (55-64% solution in water)Reagent GradeCommercial Source
Ethanol (200 proof)AnhydrousCommercial Source
Deionized WaterN/AIn-house
ChloroformACS GradeCommercial Source
Celite®N/ACommercial Source
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate (1.0 eq.) in ethanol (approximately 10-15 mL per gram of ester).

  • Addition of Hydrazine Hydrate: While stirring the solution at room temperature, add hydrazine hydrate (5.0 eq.) dropwise to the flask. Caution: The reaction may be exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain the reflux for 3-6 hours.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The reaction mixture can then be poured over crushed ice or into cold water to precipitate the product.[11]

    • Alternatively, the excess hydrazine hydrate and solvent can be removed under reduced pressure using a rotary evaporator.[9]

    • To the resulting residue, add chloroform and a small amount of Celite®. Stir the mixture and then filter to remove any insoluble material. The hydrazine hydrate layer can be separated, and the organic layer is collected.[9]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the 1-cyclopropyl-1H-pyrazole-4-carbohydrazide as a solid.[11]

  • Drying: Dry the purified product under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized 1-cyclopropyl-1H-pyrazole-4-carbohydrazide should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the pyrazole ring protons, and the -NH and -NH₂ protons of the carbohydrazide moiety.[12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the carbohydrazide.

  • Melting Point Analysis: To assess the purity of the final product.

Diagrams and Data

Reaction Scheme

Reaction_Scheme Reaction of Ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate with Hydrazine Hydrate cluster_reactants Reactants cluster_products Products Reactant1 Ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate Product1 1-cyclopropyl-1H-pyrazole-4-carbohydrazide Reactant1->Product1 Reflux in Ethanol Reactant2 Hydrazine Hydrate Product2 Ethanol

Caption: Synthesis of 1-cyclopropyl-1H-pyrazole-4-carbohydrazide.

Experimental Workflow

Workflow Start Dissolve Ester in Ethanol AddHydrazine Add Hydrazine Hydrate Start->AddHydrazine Reflux Reflux for 3-6 hours AddHydrazine->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Precipitate with Water/Ice Cool->Precipitate Filter Filter the Solid Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Characterize Characterize Product (NMR, MS, IR) Dry->Characterize

Caption: Experimental workflow for the synthesis and purification.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction (starting material remains)Insufficient reaction time or temperature.Increase the reflux time and monitor by TLC. Ensure the reaction temperature is appropriate for the solvent used.
Low YieldProduct loss during work-up or purification.Carefully perform the precipitation and filtration steps. Optimize the recrystallization solvent system to minimize product solubility in the mother liquor.
Oily Product Instead of SolidImpurities present.Attempt to triturate the oil with a non-polar solvent like hexanes to induce solidification. Column chromatography may be necessary.
Unsuccessful ReactionSteric hindrance or electronic effects of the substrate.Consider using a higher boiling point solvent (e.g., n-butanol) to increase the reaction temperature. The use of a catalyst, such as a Lewis acid, could be explored, though typically not required.[8]

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 1-cyclopropyl-1H-pyrazole-4-carbohydrazide. By adhering to the step-by-step procedure and, most importantly, the stringent safety precautions for handling hydrazine hydrate, researchers can confidently prepare this valuable building block for further elaboration in drug discovery and medicinal chemistry programs. The versatility of the pyrazole carbohydrazide scaffold ensures its continued importance in the quest for novel therapeutic agents.

References

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The Versatile Scaffold: Harnessing 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Core in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1] Its five-membered heterocyclic structure offers a unique combination of chemical stability, synthetic tractability, and the capacity for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The incorporation of a carbohydrazide moiety at the 4-position of the pyrazole ring introduces a critical pharmacophoric element, known to be a versatile building block for creating a wide array of bioactive molecules.[2] This functional group can act as a key hydrogen bonding motif and a reactive handle for further molecular elaboration. Furthermore, the addition of a cyclopropyl group at the N1 position can enhance metabolic stability and improve binding affinity to biological targets. This application note provides a comprehensive guide for researchers on utilizing 1-cyclopropyl-1H-pyrazole-4-carbohydrazide as a central scaffold for the discovery and development of novel therapeutic agents.

Strategic Importance of the 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide Scaffold

The 1-cyclopropyl-1H-pyrazole-4-carbohydrazide scaffold is a promising starting point for drug discovery campaigns targeting a range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. The rationale behind its utility lies in the synergistic contribution of its three key components:

  • The Pyrazole Core: Provides a rigid and planar framework that can be strategically decorated with various substituents to explore chemical space and optimize interactions with biological targets.

  • The 1-Cyclopropyl Group: This small, strained ring can confer several advantageous properties to a drug candidate. It can increase metabolic stability by blocking potential sites of oxidation, enhance membrane permeability, and improve binding affinity through favorable hydrophobic interactions.

  • The 4-Carbohydrazide Moiety: This functional group is a versatile synthetic handle. It can be readily converted into a variety of other functional groups, such as amides, hydrazones, and various heterocycles, allowing for the rapid generation of diverse chemical libraries. The carbohydrazide itself can also participate in crucial hydrogen bonding interactions with target proteins.

Synthetic Strategy: From Precursor to Scaffold

The synthesis of 1-cyclopropyl-1H-pyrazole-4-carbohydrazide is a multi-step process that begins with the construction of the pyrazole ring, followed by functional group manipulations to introduce the carbohydrazide moiety.

Protocol 1: Synthesis of Ethyl 1-Cyclopropyl-1H-pyrazole-4-carboxylate

This protocol outlines the synthesis of the key ester intermediate.

Materials:

  • Ethyl 2-formyl-3-oxopropanoate

  • Cyclopropylhydrazine hydrochloride

  • Triethylamine

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of ethyl 2-formyl-3-oxopropanoate (1 equivalent) in ethanol in a round-bottom flask, add cyclopropylhydrazine hydrochloride (1 equivalent) and triethylamine (1.1 equivalents).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

This protocol describes the conversion of the ester intermediate to the final carbohydrazide scaffold.

Materials:

  • Ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol in a round-bottom flask, add hydrazine hydrate (5-10 equivalents).

  • Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 1-cyclopropyl-1H-pyrazole-4-carbohydrazide.

Diagram of the Synthetic Workflow:

G cluster_0 Synthesis of Ethyl 1-Cyclopropyl-1H-pyrazole-4-carboxylate cluster_1 Synthesis of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide Ethyl 2-formyl-3-oxopropanoate Ethyl 2-formyl-3-oxopropanoate Reaction_1 Cyclocondensation (Ethanol, Reflux) Ethyl 2-formyl-3-oxopropanoate->Reaction_1 Cyclopropylhydrazine HCl Cyclopropylhydrazine HCl Cyclopropylhydrazine HCl->Reaction_1 Workup_1 Extraction & Purification Reaction_1->Workup_1 Ester_Intermediate Ethyl 1-Cyclopropyl-1H-pyrazole-4-carboxylate Workup_1->Ester_Intermediate Reaction_2 Hydrazinolysis (Ethanol, Reflux) Ester_Intermediate->Reaction_2 Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Reaction_2 Workup_2 Precipitation/Recrystallization Reaction_2->Workup_2 Final_Scaffold 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide Workup_2->Final_Scaffold

Caption: Synthetic workflow for 1-cyclopropyl-1H-pyrazole-4-carbohydrazide.

Application in Drug Discovery: Targeting Kinases in Oncology

Protein kinases are a major class of drug targets in oncology due to their critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. The 1-cyclopropyl-1H-pyrazole-4-carbohydrazide scaffold is an excellent starting point for the design of novel kinase inhibitors. The pyrazole core can mimic the hinge-binding interactions of ATP, while the carbohydrazide moiety can be derivatized to explore interactions with the solvent-exposed region of the kinase active site.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of 1-cyclopropyl-1H-pyrazole-4-carbohydrazide is emerging, general principles from related pyrazole-based kinase inhibitors can be applied. For instance, a study on pyrazole-based cyclin-dependent kinase (CDK) inhibitors revealed that the nature of the substituent on the pyrazole ring significantly influences activity and selectivity.[3] It was found that a cyclobutyl group was more optimal for activity than a cyclopropyl group in that particular series, highlighting the importance of fine-tuning the cycloalkyl substituent.[3]

Protocol 3: Synthesis of N'-Arylmethylene-1-cyclopropyl-1H-pyrazole-4-carbohydrazide Derivatives

This protocol describes a common derivatization of the carbohydrazide scaffold to generate a library of hydrazones for screening.

Materials:

  • 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

  • Various substituted aromatic aldehydes

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve 1-cyclopropyl-1H-pyrazole-4-carbohydrazide (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid product by vacuum filtration, wash with cold solvent, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Diagram of the Derivatization Workflow:

G Scaffold 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide Reaction Condensation Reaction Scaffold->Reaction Aldehydes Substituted Aromatic Aldehydes Aldehydes->Reaction Library Library of N'-Arylmethylene Derivatives Reaction->Library

Caption: Derivatization of the scaffold to generate a chemical library.

Biological Evaluation: Screening for Anticancer Activity

Once a library of derivatives has been synthesized, the next step is to evaluate their biological activity. For potential anticancer agents, initial screening often involves assessing their cytotoxicity against a panel of cancer cell lines.

Protocol 4: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Synthesized pyrazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the medium in each well with 100 µL of medium containing various concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) for each active compound.

Table 1: Hypothetical Cytotoxicity Data for a Series of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide Derivatives

Compound IDR-group on ArylmethyleneCancer Cell LineIC₅₀ (µM)
CPPC-H -HMCF-7> 50
CPPC-4-Cl 4-ChloroMCF-712.5
CPPC-4-OCH₃ 4-MethoxyMCF-725.8
CPPC-3,4-diCl 3,4-DichloroMCF-75.2
Doxorubicin (Positive Control)MCF-70.8

Application in Neurodegenerative Diseases

The pyrazole scaffold has also shown promise in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4] The ability of pyrazole derivatives to act as inhibitors of key enzymes implicated in these diseases, such as monoamine oxidases (MAOs) and cholinesterases, makes the 1-cyclopropyl-1H-pyrazole-4-carbohydrazide scaffold an attractive starting point for the design of novel neuroprotective agents.[5]

Conclusion

The 1-cyclopropyl-1H-pyrazole-4-carbohydrazide scaffold represents a highly versatile and promising platform for the discovery of new drugs. Its robust synthesis, coupled with the potential for extensive derivatization, allows for the systematic exploration of structure-activity relationships. The protocols and application examples provided in this guide offer a solid foundation for researchers to embark on drug discovery programs utilizing this valuable chemical entity. The continued exploration of derivatives of this scaffold is anticipated to yield novel therapeutic candidates with improved efficacy and safety profiles for a range of human diseases.

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Reaction conditions for acyl hydrazone formation with pyrazole carbohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for Acyl Hydrazone Formation with Pyrazole Carbohydrazides

Executive Summary

The formation of acyl hydrazones from pyrazole carbohydrazides is a pivotal transformation in the synthesis of bioactive scaffolds, particularly for antimicrobial, antiviral, and kinase inhibitor discovery. While the reaction is ostensibly a simple condensation, the specific electronic and steric properties of the pyrazole ring—often coupled with solubility challenges—require a tailored approach to reaction engineering.

This guide provides a validated protocol for synthesizing pyrazole-based acyl hydrazones, emphasizing mechanistic control, solvent selection, and purification strategies to maximize yield and purity.

Mechanistic Insight & Reaction Design

The formation of the hydrazone (


) is a reversible condensation reaction between a pyrazole carbohydrazide and a carbonyl compound (aldehyde or ketone). The reaction is governed by an equilibrium that must be driven to completion by removing water or precipitating the product.

Key Mechanistic Steps:

  • Activation: Acid catalyst protonates the carbonyl oxygen, increasing electrophilicity.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazide attacks the carbonyl carbon.

  • Proton Transfer: Formation of the carbinolamine (tetrahedral intermediate).

  • Dehydration: Acid-assisted elimination of water yields the C=N imine bond.

Diagram 1: Acid-Catalyzed Mechanism

ReactionMechanism Substrates Pyrazole Hydrazide + Carbonyl (Aldehyde/Ketone) Activation Acid Activation (C=O Protonation) Substrates->Activation H+ Cat. Intermediate Tetrahedral Carbinolamine Activation->Intermediate Nucleophilic Attack Dehydration Dehydration (-H₂O) Intermediate->Dehydration Proton Transfer Product Acyl Hydrazone (E/Z Isomers) Dehydration->Product Irreversible Step (Precipitation)

Caption: Step-wise mechanism of acid-catalyzed acyl hydrazone formation. The dehydration step is often rate-determining in neutral conditions, but nucleophilic attack can become rate-limiting in highly acidic media.

Critical Reaction Parameters

The following table summarizes the optimized variables for pyrazole substrates, which often exhibit lower nucleophilicity than alkyl hydrazides due to the electron-withdrawing nature of the heteroaromatic ring.

ParameterRecommended ConditionRationale
Solvent Ethanol (EtOH) or Methanol (MeOH) Protic solvents stabilize the polar transition state. Ethanol is preferred for higher reflux temperature (78°C).
Co-Solvent DMF or DMSO (10-20% v/v)Essential if the pyrazole carbohydrazide has poor solubility in alcohols.
Catalyst Glacial Acetic Acid (AcOH) Provides sufficient acidity (pH 4-5) to activate the carbonyl without protonating the hydrazide nitrogen (which would deactivate the nucleophile).
Stoichiometry 1:1 to 1:1.1 (Hydrazide:Carbonyl)Slight excess of the more soluble component (usually the aldehyde) drives the equilibrium.
Temperature Reflux (70-80°C) Required to overcome the energy barrier of dehydration and ensure solubility.
Time 2 - 6 Hours Reaction is typically fast; prolonged heating may cause hydrolysis or degradation.

Validated Experimental Protocols

Protocol A: Standard Reflux Method (General Purpose)

Best for: Stable substrates, gram-scale synthesis, and libraries.

Materials:

  • Pyrazole carbohydrazide (1.0 equiv)

  • Aldehyde/Ketone (1.0 - 1.1 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Glacial Acetic Acid (cat. 2-3 drops per mmol)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the pyrazole carbohydrazide to Ethanol (10 mL per mmol). If the solid does not dissolve at room temperature, gently warm the mixture.

    • Note: If suspension persists, add DMF dropwise until a clear solution or fine suspension is achieved.

  • Addition: Add the aldehyde/ketone followed immediately by catalytic Glacial Acetic Acid.

  • Reaction: Heat the mixture to reflux. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

    • Self-Validation: The product is often less soluble than the starting materials. Appearance of a heavy precipitate is a positive visual indicator of reaction progress.

  • Workup:

    • Cool the reaction mixture to room temperature (20-25°C).

    • If precipitation occurs: Filter the solid under vacuum.[1]

    • If no precipitation: Concentrate the solvent to ~1/3 volume and add cold water to induce precipitation.

  • Purification: Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (to remove trace acetic acid). Dry under vacuum.

    • Recrystallization:[2] If purity is <95%, recrystallize from hot Ethanol or EtOH/DMF.

Protocol B: Green/Room Temperature Method (Ultrasound-Assisted)

Best for: Thermally labile substrates or rapid screening.

Procedure:

  • Combine pyrazole carbohydrazide (1 mmol) and aldehyde (1 mmol) in Ethanol (5 mL).

  • Add 1 drop of HCl (conc.) or 3 drops of Acetic Acid.

  • Place the reaction vessel in an ultrasonic bath at ambient temperature.

  • Sonicate for 15–45 minutes.

  • Isolate the precipitate by filtration as described in Protocol A.

Workflow & Decision Tree

Use this logic flow to determine the optimal pathway for your specific pyrazole substrate.

Diagram 2: Experimental Workflow Decision Tree

Workflow Start Start: Pyrazole Hydrazide + Carbonyl SolubilityCheck Check Solubility in EtOH Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Clear Solution Insoluble Insoluble SolubilityCheck->Insoluble Suspension StandardReflux Protocol A: Reflux + AcOH (2-4 hours) Soluble->StandardReflux AddDMF Add DMF (10-20%) Insoluble->AddDMF AddDMF->StandardReflux CheckPrecipitate Precipitate Formed? StandardReflux->CheckPrecipitate YesPrecip Yes CheckPrecipitate->YesPrecip NoPrecip No CheckPrecipitate->NoPrecip Filter Filter & Wash (Cold EtOH) YesPrecip->Filter Induce Concentrate & Add Water NoPrecip->Induce Final Pure Acyl Hydrazone Filter->Final Induce->Filter

Caption: Decision tree for solvent selection and workup based on substrate solubility and product precipitation.

Troubleshooting & Optimization

  • Issue: No Reaction / Low Conversion.

    • Cause: Deactivation of the hydrazide nitrogen.

    • Solution: Ensure the catalyst is not too strong (avoid excess HCl). Switch to p-Toluenesulfonic acid (p-TSA) (5 mol%) in refluxing Toluene with a Dean-Stark trap to physically remove water, driving the equilibrium.

  • Issue: Product is an Oil/Gum.

    • Cause: Impurities or solvent trapping.

    • Solution: Triturate the oil with Diethyl Ether or Hexanes to induce solidification.

  • Issue: Isomerization.

    • Insight: Acyl hydrazones exist as E/Z isomers (syn/anti) around the C=N bond. In solution (DMSO-d6), you may see dual peaks in NMR. This is often an equilibrium, not an impurity. The E isomer is typically the thermodynamically stable form in the solid state.

References

  • BenchChem. (2025).[1] Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. Retrieved from

  • Popiołek, L. (2021).[2] Hydrazide–hydrazone derivatives: Potential scaffolds for new drug candidates. Current Medicinal Chemistry. (Contextual grounding on hydrazone pharmacophores).

  • Organic Chemistry Portal. (2023). Synthesis of Pyrazoles and Hydrazones. Retrieved from

  • Molecules (MDPI). (2012). Synthesis and Characterization of New Pyrazole-Based Hydrazones. Retrieved from

Sources

Application Notes and Protocols for the Use of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of a vast array of cellular processes, have become one of the most significant classes of drug targets, particularly in oncology.[1] The development of small molecule protein kinase inhibitors (PKIs) has revolutionized the treatment of various cancers and other diseases.[1][2] Within the landscape of medicinal chemistry, the pyrazole ring has emerged as a "privileged scaffold."[1][3] Its synthetic accessibility, favorable drug-like properties, and its ability to act as a versatile bioisosteric replacement for other aromatic rings make it a cornerstone in the design of novel PKIs.[3][4] The pyrazole core is a key structural feature in numerous FDA-approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Erdafitinib, highlighting its clinical significance.[1]

This document provides detailed application notes and protocols for the use of a key intermediate, 1-cyclopropyl-1H-pyrazole-4-carbohydrazide , as a versatile precursor for the synthesis of a new generation of kinase inhibitors. The cyclopropyl moiety at the N1 position can enhance metabolic stability and provide favorable interactions within the kinase active site, while the carbohydrazide at the C4 position serves as a highly versatile chemical handle for constructing a diverse range of molecular architectures.[5] This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors.

Part 1: Synthesis of the Precursor: 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

The synthesis of the title precursor is a critical first step. The following protocol outlines a reliable and efficient multi-step synthesis starting from commercially available reagents. The rationale behind each step is provided to ensure a thorough understanding of the process.

Protocol 1.1: Synthesis of Ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate

This initial step involves the construction of the core pyrazole ring substituted with the cyclopropyl group. A common and effective method is the condensation of a hydrazine with a β-dicarbonyl compound or its equivalent.

Materials:

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate

  • Cyclopropylhydrazine hydrochloride

  • Triethylamine (TEA)

  • Ethanol (EtOH)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask charged with ethanol, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq).

  • Add cyclopropylhydrazine hydrochloride (1.1 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add triethylamine (1.2 eq) dropwise to the cooled solution. The triethylamine acts as a base to neutralize the hydrochloride salt and facilitate the condensation reaction.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting residue is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate.

Protocol 1.2: Synthesis of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

The carbohydrazide is readily formed from the corresponding ester by reaction with hydrazine hydrate. This is a standard and high-yielding transformation.[6]

Materials:

  • Ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (EtOH)

Procedure:

  • Dissolve the ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (10.0 eq) to the solution. The large excess of hydrazine drives the reaction to completion.

  • Heat the reaction mixture to reflux for 8-12 hours. The formation of a precipitate may be observed as the product is often less soluble than the starting ester.

  • Monitor the reaction by TLC until the starting ester is completely consumed.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the desired 1-cyclopropyl-1H-pyrazole-4-carbohydrazide.

Synthesis of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide reagents1 Ethyl 2-(ethoxymethylene)-3-oxobutanoate + Cyclopropylhydrazine HCl, TEA, EtOH product1 Ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate reagents1->product1 Protocol 1.1 reagents2 Hydrazine Hydrate, EtOH, Reflux product1->reagents2 product2 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide reagents2->product2 Protocol 1.2 Synthesis of a 1,3,4-Oxadiazole Derivative precursor 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide reagents1 Ar-COCl, Pyridine, DCM precursor->reagents1 intermediate N-Acylhydrazide Intermediate reagents1->intermediate Acylation reagents2 POCl₃, Reflux intermediate->reagents2 product 1,3,4-Oxadiazole Derivative reagents2->product Cyclization Kinase Inhibitor Screening Workflow cluster_synthesis Synthesis cluster_screening Screening precursor 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide synthesis Chemical Synthesis (e.g., Protocol 2.1) precursor->synthesis library Compound Library synthesis->library biochemical_assay In Vitro Biochemical Assay (Protocol 3.1) library->biochemical_assay ic50 Determine IC₅₀ biochemical_assay->ic50 cell_assay Cell-Based Assay (Protocol 3.2) ic50->cell_assay target_engagement Confirm Target Engagement cell_assay->target_engagement lead_optimization lead_optimization target_engagement->lead_optimization Lead Optimization

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Hydrazinolysis of Pyrazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions during the conversion of pyrazole esters to hydrazides. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Content ID: TS-PYR-HYD-001

Executive Summary & Scope

This technical guide addresses the functional group interconversion (FGI) of an existing pyrazole ester to a pyrazole hydrazide using hydrazine hydrate.

Note: This guide does not cover the Knorr synthesis (formation of the pyrazole ring from hydrazine). It focuses specifically on the nucleophilic acyl substitution of the ester group attached to a stable pyrazole core.

The Core Challenge: Hydrazine (


) is a potent alpha-effect nucleophile. However, the product of the reaction (the hydrazide, 

) is also a nucleophile. If reaction conditions are not controlled, the product can react with the starting material to form a symmetric diacylhydrazine (dimer) , the most common failure mode in this synthesis.

Mechanistic Insight: The "Dimer Trap"

To prevent side reactions, one must understand the competition between the reagent (hydrazine) and the product (hydrazide).

Visualizing the Competition

The following diagram illustrates the kinetic pathways.[1] The "Danger Zone" occurs when the concentration of the starting ester exceeds the concentration of free hydrazine.

Hydrazinolysis_Mechanism Ester Pyrazole Ester (Starting Material) Intermediate Tetrahedral Intermediate Ester->Intermediate + N2H4 (k1) Hydrolysis Carboxylic Acid (Hydrolysis Side Product) Ester->Hydrolysis + H2O (k3) (Wet solvent) Hydrazine Hydrazine (Reagent) Hydrazine->Intermediate Excess Required Hydrazide Pyrazole Hydrazide (Target Product) Intermediate->Hydrazide - ROH Dimer Diacylhydrazine (Dimer Side Product) Hydrazide->Dimer + Ester (k2) (If [N2H4] is low)

Figure 1: Kinetic competition during hydrazinolysis. The red path (Dimerization) becomes dominant if the local concentration of Ester is high relative to Hydrazine.

Troubleshooting Guide: Diagnosing & Fixing Failures

Use this module to identify the root cause of your specific experimental issue.

Symptom Probable Cause Technical Solution
Major Impurity: Insoluble White Solid Dimerization (Bis-hydrazide formation). The product hydrazide competed with hydrazine for the ester.Switch to Reverse Addition. Add the ester solution dropwise into a refluxing solution of excess hydrazine. This ensures [N2H4] >>> [Ester] at all times.
Product is Carboxylic Acid Hydrolysis. Water concentration was too high, or the hydrazine hydrate was old/degraded.Use Anhydrous Conditions. Switch to absolute ethanol or methanol. Use fresh Hydrazine Hydrate (64% or 98%) or anhydrous hydrazine in THF.
Low Conversion / Stalled Reaction Steric Hindrance or Electronic Deactivation. Pyrazoles with electron-donating groups (EDGs) make the ester carbonyl less electrophilic.Increase Thermal Energy. Switch solvent from EtOH (

C) to n-Butanol (

C) or Dioxane. Add a mild Lewis Acid catalyst (e.g., 10 mol%

).
Ring Cleavage / Complex Mixture Nucleophilic Attack on Ring. If the pyrazole has strong EWGs (e.g.,

,

), hydrazine may attack the ring carbons (C4/C5).
Lower Temperature. Run at

C to RT in THF. Avoid reflux. Monitor strictly by LCMS to catch the hydrazide before ring degradation occurs.

The "Gold Standard" Protocol: Reverse Addition

Context: The standard procedure (mixing everything and heating) often yields 10-20% dimer. This optimized protocol minimizes that risk.

Materials
  • Substrate: Pyrazole Ester (1.0 equiv) dissolved in minimal Ethanol (or THF if insoluble).

  • Reagent: Hydrazine Hydrate (5.0 – 10.0 equiv). Note: Excess is crucial.

  • Solvent: Absolute Ethanol (EtOH).

Step-by-Step Workflow
  • Preparation of Reagent Pool:

    • Charge a round-bottom flask with Hydrazine Hydrate (10 equiv) and Absolute Ethanol (volume equal to ester solution).

    • Heat this solution to reflux (

      
      C).
      
  • Reverse Addition (Critical Step):

    • Load the Pyrazole Ester solution into a pressure-equalizing addition funnel (or syringe pump).

    • Add the ester solution dropwise to the refluxing hydrazine pool over 30–60 minutes.

    • Why? This maintains a massive molar excess of hydrazine relative to the unreacted ester at the point of mixing, statistically eliminating the chance for the hydrazide product to encounter an unreacted ester molecule.

  • Completion & Workup:

    • Reflux for an additional 1–2 hours. Monitor by TLC (stain with PMA or

      
      ; hydrazides bind strongly).
      
    • Isolation: Cool to room temperature.

      • Scenario A (Precipitation): Often, the hydrazide precipitates upon cooling while excess hydrazine remains in solution. Filter and wash with cold EtOH.

      • Scenario B (Soluble): If product remains soluble, concentrate in vacuo to remove EtOH. Caution: Do not distill to dryness if potentially unstable. Add water and extract with EtOAc (repeatedly, hydrazides are polar).

  • Removal of Excess Hydrazine:

    • Residual hydrazine is toxic and can interfere with downstream coupling.

    • Wash: If extracting, wash the organic layer with brine.

    • Azeotrope: Co-evaporation with toluene can help remove trace hydrazine hydrate.

Frequently Asked Questions (FAQs)

Q1: Can I use anhydrous hydrazine instead of hydrazine hydrate?

  • A: Yes, but it is significantly more dangerous (explosion hazard, severe toxicity). Hydrazine hydrate (usually 55-64% hydrazine) is sufficient for 95% of pyrazole esters. Only use anhydrous (in THF) if your ester is extremely prone to hydrolysis or if the pyrazole ring is water-sensitive.

Q2: My pyrazole has a nitro group. The reaction turned black. What happened?

  • A: You likely triggered a nucleophilic aromatic substitution (

    
    ) or ring opening. Nitro-pyrazoles are electron-deficient. Hydrazine can attack the ring carbon rather than the ester.
    
  • Fix: Perform the reaction at 0°C in THF using exactly 1.1–1.5 equivalents of hydrazine. Do not heat.

Q3: How do I remove the "dimer" impurity if it formed?

  • A: The dimer is usually much less soluble than the hydrazide.

    • Technique: Boil the crude solid in ethanol and filter while hot. The dimer often remains undissolved (filter cake), while the desired hydrazide crystallizes from the filtrate upon cooling.

Q4: Is it safe to scale this up?

  • A: Hydrazine is carcinogenic and unstable. For scale-up (>50g):

    • Ensure the condenser is efficient (hydrazine vapor is toxic).

    • Quench all waste streams with dilute bleach (sodium hypochlorite) to destroy hydrazine before disposal.

    • Monitor thermal stability; hydrazides can decompose exothermically.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992. (General mechanism of nucleophilic acyl substitution and the alpha-effect).
  • RSC Publishing. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. J. Chem. Soc., Perkin Trans. 2. Link (Discusses kinetic competition and side products).

  • BenchChem. Troubleshooting the reaction mechanism of pyrazole formation. Link (Overview of pyrazole chemistry and hydrazine reactivity).

  • ResearchGate Community. Minimizing dimer formation in hydrazine reaction with esters. Link (Field-proven discussions on reverse addition techniques).

  • Organic Chemistry Portal. Synthesis of Pyrazoles and Derivatives. Link (Broad scope of pyrazole reactivity).

Sources

Technical Support Guide: Stability of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclopropyl-1H-pyrazole-4-carbohydrazide (CAS: 1152467-77-6) serves as a critical building block in the synthesis of kinase inhibitors (e.g., c-Met, ATR inhibitors). While the pyrazole-cyclopropyl core is robust, the carbohydrazide moiety (-CONHNH₂) is a "soft spot" in solution. It acts as a nucleophile, a reducing agent, and a base.

This guide addresses the three most common stability failures reported by researchers: pseudo-degradation via solvent contamination , acid-catalyzed hydrolysis , and oxidative coupling .

Module 1: The "Phantom Peak" (Solvent Reactivity)

Issue: "I dissolved my compound in acetone/methanol for transfer, and my LC-MS now shows a massive impurity peak (+40 or +12 mass units)."

Diagnosis: In Situ Hydrazone Formation

This is the most frequent user error. Hydrazides are potent nucleophiles that react rapidly with ketones and aldehydes to form hydrazones . This reaction is reversible but equilibrium favors the hydrazone in non-aqueous solvents.

  • Acetone Contamination: Forms a dimethyl hydrazone (

    
    ).
    
  • Formaldehyde (in aged DMSO): Forms a formyl hydrazone (

    
    ).
    
Troubleshooting Q&A

Q: Can I use acetone to clean my glassware before preparing this standard? A: Absolutely not. Even trace acetone residues on glassware can react with the hydrazide. Use methanol or acetonitrile and dry strictly.

Q: My DMSO stock solution turned yellow after 2 weeks. Is it degraded? A: Likely, yes. DMSO decomposes over time to release trace formaldehyde. This formaldehyde reacts with the hydrazide to form a Schiff base.

  • Fix: Use "Anhydrous" or "Fresh" DMSO packed under argon. Store stocks at -20°C, not room temperature.

Mechanism Visualization

The following diagram illustrates the competition between stable solution behavior and solvent-induced degradation.

HydrazoneFormation cluster_prevention Safe Solvents Compound 1-Cyclopropyl-1H-pyrazole- 4-carbohydrazide Hydrazone Dimethyl Hydrazone (Impurity +40 Da) Compound->Hydrazone Condensation (Fast) Formyl Formyl Hydrazone (Impurity +12 Da) Compound->Formyl Condensation (Slow) Acetone Acetone (Solvent) Acetone->Hydrazone DMSO_Old Aged DMSO (Contains HCHO) DMSO_Old->Formyl MeCN Acetonitrile Water Water (Neutral) FreshDMSO Fresh DMSO

Caption: Figure 1. Solvent-mediated degradation pathways. Avoid ketones and aged DMSO to prevent hydrazone adducts.

Module 2: pH Sensitivity & Hydrolysis

Issue: "My compound disappears in 0.1% TFA (Trifluoroacetic acid) over 24 hours."

Technical Insight

The cyclopropyl-pyrazole bond is relatively stable, but the hydrazide linkage is susceptible to acid-catalyzed hydrolysis. While stable in short-term HPLC runs (pH 2-3), prolonged storage in acidic media converts the hydrazide into the corresponding carboxylic acid .

Stability Data Table
Solvent SystempHStability (24 hrs @ RT)Primary Degradant
Water / ACN 7.0Stable (>99%)None
0.1% Formic Acid ~2.7Marginal (~95%)1-Cyclopropyl-1H-pyrazole-4-carboxylic acid
0.1% TFA ~2.0Unstable (<90%)1-Cyclopropyl-1H-pyrazole-4-carboxylic acid
0.1% NaOH ~12Unstable Carboxylic acid + Azo species
PBS Buffer 7.4Stable None
Troubleshooting Q&A

Q: What buffer should I use for overnight autosampler runs? A: Switch from TFA to Ammonium Acetate (10mM, pH 5-7) or 0.1% Formic Acid (if analyzed within 8 hours) . If using TFA, keep the autosampler at 4°C to slow hydrolysis kinetics.

Q: Does the cyclopropyl ring open? A: Only in extreme conditions (e.g., concentrated mineral acids like HBr). Under standard analytical conditions, the hydrazide hydrolyzes long before the cyclopropyl ring is compromised [1].

Module 3: Oxidative Degradation

Issue: "The solution is turning pink/brown, and I see dimers in the mass spec."

Mechanism

Hydrazides are reducing agents. In the presence of air (oxygen) and trace transition metals (Fe, Cu from water sources), they can oxidize to form diimides , which subsequently couple to form dimers or decompose to release nitrogen gas.

Workflow: Validated Storage Protocol

To ensure integrity, follow this decision tree for sample preparation.

StorageProtocol Start Solid Compound Solvent Select Solvent Start->Solvent DMSO DMSO (Anhydrous) Solvent->DMSO Preferred Alcohol Methanol/Ethanol Solvent->Alcohol Avoid for Storage Storage Storage Condition DMSO->Storage Result_Bad1 Aldehyde Adducts Alcohol->Result_Bad1 If impurities present Freezer -20°C / Dark Storage->Freezer Ideal RoomTemp Room Temp / Light Storage->RoomTemp Risk Result_Good Stable > 6 Months Freezer->Result_Good Result_Bad2 Oxidative Dimerization RoomTemp->Result_Bad2 UV/Air Exposure

Caption: Figure 2. Decision matrix for optimal storage. DMSO at -20°C in the dark is the gold standard.

Module 4: Validated Analytical Protocol

Use this method to verify the purity of your 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide.

HPLC-UV/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA for storage).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Pyrazole ring absorption).

  • Flow Rate: 1.0 mL/min.

Expected Retention & Mass
  • Parent Peak: Elutes ~4-5 min (moderate polarity).

  • Mass (ESI+): Look for

    
    .[1]
    
    • Note: If MW is 166.18 g/mol , look for m/z 167.2.

  • Common Impurities to Watch:

    • Hydrolysis Product (Acid): Elutes earlier (more polar). Mass: Parent - 14 Da (approx).

    • Acetone Hydrazone: Elutes later (more lipophilic). Mass: Parent + 40 Da.

References

  • PubChem. 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde and Derivatives.[2] National Library of Medicine. Available at: [Link]

  • ResearchGate. Stability of Carbohydrazides in DMSO and Acidic Media. (General Hydrazide Chemistry). Available at: [Link]

  • ACS Publications. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide. ACS Omega 2019. Available at: [Link]

Sources

Validation & Comparative

Analytical Comparison Guide: Structural Validation of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous analytical comparison for validating 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide using 1H NMR spectroscopy. It is designed for medicinal chemists and analytical scientists requiring definitive structural confirmation during drug development.

Executive Summary & Objective

1-Cyclopropyl-1H-pyrazole-4-carbohydrazide is a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators). Its structural integrity relies on two labile features: the strained N-cyclopropyl ring and the reactive carbohydrazide tail .

This guide compares the 1H NMR profile of the target molecule against its two most common "alternatives" encountered during synthesis and screening:

  • The Precursor (Ethyl Ester): To validate reaction completion (conversion of ester to hydrazide).

  • The N-Methyl Analog: To distinguish the N-cyclopropyl group from simple alkyl impurities or analogs used in SAR (Structure-Activity Relationship) studies.

Comparative Spectral Analysis

The following data differentiates the target product from its alternatives. Chemical shifts (


) are reported in DMSO-d₆  relative to TMS.
Table 1: Diagnostic Signal Comparison
FeatureTarget Product (Cyclopropyl Hydrazide)Alternative A (Precursor: Ethyl Ester)Alternative B (Analog: N-Methyl Hydrazide)Diagnostic Action
Hydrazide -NH-

9.2 – 9.6 (bs, 1H)
Absent

9.2 – 9.6 (bs, 1H)
Confirm Functional Group: Presence indicates successful hydrazinolysis.
Hydrazide -NH₂

4.3 – 4.6 (bs, 2H)
Absent

4.3 – 4.6 (bs, 2H)
Confirm Functional Group: Broad signal, disappears with D₂O shake.
Ester -O-CH₂- Absent

4.2 (q, 2H)
AbsentPurity Check: Presence indicates unreacted starting material.
Ester -CH₃ Absent

1.3 (t, 3H)
AbsentPurity Check: Distinguish from Ethanol byproduct.
N-Substituent Cyclopropyl Methine (

3.6-3.8)
Cyclopropyl Methine (

3.7)
N-Methyl Singlet (

3.8-3.9)
Scaffold ID: The multiplet vs. singlet is the definitive differentiator.
Pyrazole H3/H5

8.2 (s), 7.9 (s)

8.3 (s), 8.0 (s)

8.1 (s), 7.8 (s)
Electronic Environment: Slight upfield shift in hydrazide vs. ester.

Note: bs = broad singlet, q = quartet, t = triplet, s = singlet.

Deep Dive: Structural Characterization

A. The N-Cyclopropyl Signature (The "Fingerprint")

The N-cyclopropyl group is unique due to the magnetic anisotropy of the strained ring. Unlike standard alkyl chains, it presents a distinct AMX/ABC pattern.

  • 
     3.65 – 3.80 ppm (1H, m, N-CH):  The methine proton is significantly deshielded by the adjacent Nitrogen. It appears as a septet-like multiplet.
    
  • 
     1.00 – 1.20 ppm (2H, m, CH₂):  The methylene protons cis to the pyrazole ring.
    
  • 
     0.90 – 1.05 ppm (2H, m, CH₂):  The methylene protons trans to the pyrazole ring.
    
    • Validation: Integration must be exactly 1:2:2 relative to the methine. Any deviation suggests ring opening or impurity.

B. The Carbohydrazide System (-CO-NH-NH₂)

This moiety is highly sensitive to solvent and water content.

  • Solvent Choice: You must use DMSO-d₆. In CDCl₃, these protons are often too broad to observe or the compound is insoluble.

  • Exchangeability: Both the amide-like NH (

    
    9.4 ppm) and the terminal NH₂ (
    
    
    
    4.4 ppm) will disappear or broaden significantly upon adding a drop of D₂O. This is a mandatory self-validating step.

Experimental Protocol: Validation Workflow

This protocol ensures consistent data generation, minimizing artifacts from hydrogen bonding or concentration effects.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Ensure the DMSO is dry. Water peaks (

      
       3.33) can overlap with the cyclopropyl methine or broaden the hydrazide signals.
      
  • Dissolution: Sonicate for 2 minutes. The solution must be clear. If cloudy, filter through a cotton plug (glass pipette), but be aware of potential yield loss.

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): Set to > 2.0 seconds . The pyrazole ring protons and hydrazide NH have longer T1 relaxation times. Short D1 leads to poor integration accuracy.

  • Scans (NS): Minimum 16 scans (64 recommended for clean baseline on NH₂ protons).

  • Temperature: 298 K (25°C).

Step 3: Logic Flow for Structural Confirmation (DOT Diagram)

NMR_Validation_Flow Start Start: Acquire 1H NMR (DMSO-d6) Check_NH Check Region 9.0 - 9.6 ppm Is there a broad singlet (1H)? Start->Check_NH Check_Ester Check Region 1.2 & 4.2 ppm Are Ethyl signals (t, q) present? Check_NH->Check_Ester Yes Result_Ester FAIL: Unreacted Ethyl Ester Check_NH->Result_Ester No (Look for Ester) Check_Cyclo Check Region 0.9 - 1.2 ppm Are Cyclopropyl multiplets (4H) present? Check_Ester->Check_Cyclo No (Clean) Result_Impure FAIL: Mixture / Impure Check_Ester->Result_Impure Yes (Incomplete Rxn) Check_Methyl Check Region 3.8 ppm Is there a Methyl singlet (3H)? Check_Cyclo->Check_Methyl No Result_Product CONFIRMED: 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide Check_Cyclo->Result_Product Yes Result_Analog FAIL: N-Methyl Analog Identified Check_Methyl->Result_Analog Yes Check_Methyl->Result_Impure No (Unknown Structure)

Figure 1: Decision tree for confirming structural identity and purity based on 1H NMR spectral features.

Troubleshooting & Common Impurities

When analyzing the spectrum, be vigilant for these specific processing impurities:

ImpurityChemical Shift (DMSO-d₆)Origin
Hydrazine Hydrate

4.0 – 5.0 (v. broad)
Excess reagent from synthesis. Overlaps with product NH₂.
Ethanol

4.3 (t, OH), 3.4 (m, CH₂), 1.05 (t, CH₃)
Byproduct of ester hydrazinolysis.
Water

3.33 (s)
Wet DMSO or hygroscopic product. Can obscure cyclopropyl methine.
DMF

7.95 (s), 2.89 (s), 2.73 (s)
Common recrystallization solvent.

Expert Tip: If the hydrazide NH₂ (


 4.4) is obscured by water or hydrazine, run a D₂O exchange experiment .
  • Run standard spectrum.

  • Add 1 drop D₂O to the tube.

  • Shake and re-run.[1]

  • Result: Product NH and NH₂ signals disappear; water peak shifts and grows. This confirms the assignment.

References

  • Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 52601312 (N-cyclopropyl-1-methyl-N-(2-methylpropyl)-1H-pyrazole-4-sulfonamide). [Used for Cyclopropyl-Pyrazole fragment verification]. Retrieved from [Link]

Sources

Decoding the Three-Membered Ring: A Comparative Guide to the Characteristic NMR Signals of Cyclopropyl Groups in Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the NMR Spectroscopy of Cyclopropylpyrazoles for Researchers, Scientists, and Drug Development Professionals

The cyclopropyl group, a small, strained ring, is a privileged motif in medicinal chemistry, often imparting unique conformational rigidity, metabolic stability, and biological activity to parent molecules. When appended to the versatile pyrazole scaffold—a cornerstone in numerous pharmaceuticals—the resulting cyclopropyl-pyrazole derivatives present a fascinating case for structural elucidation by Nuclear Magnetic Resonance ( ) spectroscopy. This guide provides an in-depth comparison of the characteristic ¹H and ¹³C NMR signals of the cyclopropyl group at various positions on the pyrazole ring, supported by experimental data and detailed analytical protocols.

The Unique Signature of the Cyclopropyl Group in NMR Spectroscopy

The high degree of s-character in the C-C bonds and the significant ring strain of the cyclopropane ring result in a unique electronic environment that profoundly influences its NMR spectral parameters. Protons and carbons of the cyclopropyl group typically resonate in the upfield region of the spectrum compared to their acyclic or larger-ring counterparts. This is a direct consequence of the magnetic anisotropy of the cyclopropane ring, which creates a shielding cone along its axis and a deshielding zone around its periphery.[1]

When a cyclopropyl group is attached to a pyrazole ring, its NMR signals are further modulated by the electronic and anisotropic effects of the heteroaromatic system. The position of attachment on the pyrazole ring (N-1, C-3, C-4, or C-5) dictates the extent of these effects, leading to distinct and predictable NMR fingerprints for each isomer.

Comparative Analysis of ¹H and ¹³C NMR Signals

The following tables summarize the typical chemical shift ranges for the protons and carbons of a cyclopropyl group attached to a pyrazole ring. These values are compiled from various literature sources and serve as a general guide.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] It is crucial to note that the exact chemical shifts can vary depending on the solvent and the presence of other substituents on either the cyclopropyl or the pyrazole ring.

Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) of the Cyclopropyl Group in Pyrazole Derivatives

Position on Pyrazole RingMethine Proton (CH)Methylene Protons (CH₂)
N-13.2 - 3.80.8 - 1.2
C-31.8 - 2.50.6 - 1.1
C-41.5 - 2.20.5 - 1.0
C-51.9 - 2.60.7 - 1.2

Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) of the Cyclopropyl Group in Pyrazole Derivatives

Position on Pyrazole RingMethine Carbon (CH)Methylene Carbons (CH₂)
N-130 - 385 - 10
C-310 - 184 - 9
C-48 - 153 - 8
C-512 - 205 - 10

Analysis of Trends:

  • ¹H NMR: The methine proton of the cyclopropyl group is consistently the most downfield signal due to its direct attachment to the pyrazole ring. When attached to the N-1 position, this proton experiences the most significant deshielding. The methylene protons typically appear as complex multiplets in the highly shielded region of the spectrum.

  • ¹³C NMR: A similar trend is observed in the ¹³C NMR spectra, with the methine carbon appearing significantly downfield compared to the methylene carbons. The upfield chemical shifts of the cyclopropyl carbons are a hallmark feature.

J-Coupling Constants: A Key to Structural Confirmation

The vicinal (³J) and geminal (²J) proton-proton coupling constants within the cyclopropyl ring are highly characteristic and provide invaluable information for structural confirmation.

  • ³J(cis): Typically in the range of 8 - 12 Hz.

  • ³J(trans): Typically in the range of 4 - 8 Hz.

  • ²J: Typically in the range of -4 to -10 Hz (often not directly observed but influences multiplet patterns).

The distinct difference between the cis and trans vicinal coupling constants is a powerful tool for determining the relative stereochemistry of substituents on the cyclopropyl ring.

J_Coupling cluster_cyclopropane Cyclopropyl Protons cluster_couplings Coupling Constants H_methine Ha H_cis Hb (cis) H_methine->H_cis ³J(cis) H_trans Hc (trans) H_methine->H_trans ³J(trans) H_gem Hd (gem) H_trans->H_gem ²J(gem) J_vic_cis ³J(a,b) (cis) ≈ 8-12 Hz J_vic_trans ³J(a,c) (trans) ≈ 4-8 Hz J_gem ²J(c,d) ≈ -4 to -10 Hz

Caption: Typical J-coupling interactions in a cyclopropyl group.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or cases where 1D NMR spectra are insufficient for complete assignment, 2D NMR techniques are indispensable.

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of the cyclopropyl spin system and its connection to the pyrazole ring.[17][18]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, providing a straightforward method for assigning the ¹³C signals of the cyclopropyl group.[17][18]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the attachment point of the cyclopropyl group to the pyrazole ring by observing correlations between the cyclopropyl protons and the pyrazole carbons.[17][18][19]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. This is particularly useful for determining the stereochemistry of substituted cyclopropyl-pyrazole derivatives by observing NOE correlations between the cyclopropyl protons and substituents on the pyrazole ring.[2][20]

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_info Information Gained H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton Connectivity HSQC HSQC H1_NMR->HSQC Direct C-H Correlation HMBC HMBC H1_NMR->HMBC Long-Range C-H Correlation NOESY NOESY H1_NMR->NOESY Spatial Proximity C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Structural Confirmation COSY->Structure HSQC->Structure HMBC->Structure Stereochem Stereochemistry NOESY->Stereochem

Caption: Workflow for structural elucidation using NMR.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following is a generalized protocol for the acquisition of high-quality NMR data for a cyclopropyl-pyrazole derivative.

1. Sample Preparation:

  • Weigh 5-10 mg of the purified cyclopropyl-pyrazole derivative.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[21] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.

2. Instrument Parameters (for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 16-64.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment with NOE.

    • Spectral width: ~200 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on concentration.

  • 2D NMR (COSY, HSQC, HMBC, NOESY):

    • Utilize standard pulse sequences provided by the spectrometer software.[17]

    • Optimize spectral widths and acquisition times for both dimensions.

    • The number of scans and increments will vary depending on the experiment and sample concentration. HMBC and NOESY experiments generally require longer acquisition times.[17]

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift axis using the residual solvent peak as an internal standard.

  • For 2D spectra, process both dimensions appropriately.

Conclusion

The NMR signals of a cyclopropyl group in pyrazole derivatives are highly informative, providing a wealth of data for structural confirmation and stereochemical analysis. By understanding the characteristic chemical shifts, coupling constants, and the application of advanced 2D NMR techniques, researchers can confidently and accurately elucidate the structures of these important molecules. This guide serves as a valuable resource for scientists in the field of medicinal chemistry and drug discovery, facilitating the efficient characterization of novel cyclopropyl-pyrazole compounds.

References

  • Dong, V. M. et al. Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. J. Am. Chem. Soc.2019 , 141(42), 16630–16635. Available from: [Link]

  • Royal Society of Chemistry. SUPPLEMENTARY DATA. Available from: [Link]

  • eScholarship, University of California. Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes THESIS. Available from: [Link]

  • Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

  • MDPI. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Available from: [Link]

  • Carrión, M. D. et al. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magn. Reson. Chem.2012 , 50(1), 58-61. Available from: [Link]

  • Mistry, B. D. et al. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available from: [Link]

  • Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]

  • Sci-Hub. Synthesis, reaction, theoretical calculation, NMR study and X-ray crystal structure of 1-substituted and 1-unsubstituted 1H-pyrazol-5(2H). Available from: [Link]

  • ResearchGate. Microwave-assisted synthesis of a series of 4,5-dihydro-1H-pyrazoles endowed with selective COX-1 inhibitory potency. Available from: [Link]

  • ResearchGate. A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Available from: [Link]

  • Royal Society of Chemistry. Electrochemical Multicomponent Synthesis of 4-Selanylpyrazoles under Catalyst- and Chemical Oxidant-free Conditions. Available from: [Link]

  • MDPI. Synthesis and Photophysics of 5-(1-Pyrenyl)-1,2-Azoles. Available from: [Link]

  • LOCKSS. SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Available from: [Link]

  • Carrión, M. D. et al. 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1... Magn. Reson. Chem.2008 , 46(12), 1159-1167. Available from: [Link]

  • de Oliveira, A. L. et al. Complete Assignment of NMR Data of 22 phenyl-1H-pyrazoles' Derivatives. Magn. Reson. Chem.2011 , 49(8), 537-542. Available from: [Link]

  • Al-Zaydi, K. M. et al. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules2006 , 11(11), 918-927. Available from: [Link]

  • Li, Y. et al. Diastereoselective construction of spiro-cyclopropyl-pyrazoles via a [2 + 1] annulation reaction of iminoindoline-derived alkenes and 4-bromo-pyrazolones. Org. Biomol. Chem.2026 , Advance Article. Available from: [Link]

  • MDPI. Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][17][19][21]triazoles. Available from: [Link]

  • Quiroga, J. et al. Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry2022 , 4(3), 856-896. Available from: [Link]

  • Royal Society of Chemistry. Denitrative Imino-Diaza-Nazarov Cyclization: Synthesis of Pyrazoles. Available from: [Link]

  • Hafez, H. N. et al. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules2016 , 21(9), 1165. Available from: [Link]

  • Sitter, B. et al. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics2014 , 15, 407. Available from: [Link]

  • Reddy, T. R. et al. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Sci. Rep.2021 , 11, 12345. Available from: [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Available from: [Link]

Sources

Mass spectrometry fragmentation pattern of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

Introduction: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and development, pyrazole derivatives stand out as privileged scaffolds, forming the core of numerous pharmaceuticals.[1] The introduction of unique substituents, such as the strained cyclopropyl group and the reactive carbohydrazide moiety, creates novel chemical entities with potentially enhanced biological activity. 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide is one such molecule, whose characterization is paramount for quality control, metabolic studies, and regulatory compliance.

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is an indispensable tool for the structural elucidation of these compounds.[2] The fragmentation pattern generated by MS provides a molecular fingerprint, offering profound insights into the compound's structure. This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide. We will dissect the fragmentation pathways based on first principles and established patterns for related structures, compare its signature to potential alternatives, and provide a robust experimental protocol for its analysis.

Predicted Fragmentation Pathways: A Structural Dissection

The fragmentation of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide (Molecular Weight: 166.19 g/mol ) in an EI-MS system is governed by the relative stabilities of the resulting ions and neutral losses, dictated by its three core components: the carbohydrazide sidechain, the pyrazole ring, and the N-cyclopropyl substituent.[3] The molecular ion (M⁺˙) is the starting point for a cascade of fragmentation events.

Pathway 1: Dominant Side-Chain Cleavage

The carbohydrazide moiety contains several relatively weak bonds, making it the most probable site for initial fragmentation.

  • α-Cleavage: The most favorable initial fragmentation is the cleavage of the C4-C(O) bond, leading to the loss of the carbohydrazide radical (•CONHNH₂). This results in the formation of the highly stable 1-cyclopropyl-1H-pyrazolyl cation.

  • N-N Bond Cleavage: An alternative cleavage can occur at the N-N bond of the hydrazide, resulting in the loss of an amino radical (•NH₂) to form an acylium ion.

Pathway 2: Pyrazole Ring Fragmentation

The pyrazole ring itself is aromatic and relatively stable, but it undergoes characteristic fragmentation, typically after the initial loss of the side chain.[4]

  • Loss of HCN: A hallmark of pyrazole fragmentation is the expulsion of a neutral hydrogen cyanide (HCN) molecule from the ring.[1]

  • Loss of Nitrogen: The pyrazole ring can also lose a molecule of dinitrogen (N₂), often following a rearrangement.[4]

Pathway 3: Cyclopropyl Group Fragmentation

The N-cyclopropyl group can also participate in fragmentation, primarily through ring-opening mechanisms. Unsubstituted cycloalkanes often exhibit intense molecular ion peaks because cleaving the ring requires breaking two C-C bonds.[5] However, once fragmentation is initiated elsewhere, the strained ring can readily lose neutral alkene fragments.

  • Loss of Ethene: Following ring-opening, the cyclopropyl group can eliminate a neutral ethene molecule (C₂H₄).

The interplay of these pathways creates a unique mass spectrum. The most abundant peaks (base peak and other major fragments) will correspond to the most stable cations formed during this process.

Visualizing the Fragmentation Cascade

The predicted fragmentation pathways are illustrated below. The molecular ion ([M]⁺˙ at m/z 166) undergoes competing fragmentation reactions to yield a series of diagnostic product ions.

Fragmentation_Pathway cluster_main Predicted Fragmentation of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide cluster_path1 Side-Chain Cleavage cluster_path2 Further Fragmentation M [M]⁺˙ m/z 166 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide F107 Fragment A m/z 107 1-Cyclopropyl-1H-pyrazolyl cation M->F107 - •CONHNH₂ (59 u) F135 Fragment B m/z 135 1-Cyclopropyl-1H-pyrazole-4-carbonyl cation M->F135 - •NH₂ (16 u) F79 Fragment C m/z 79 F107->F79 - C₂H₄ (28 u) F80 Fragment D m/z 80 F107->F80 - HCN (27 u)

Figure 1: Proposed Fragmentation Pathways. A diagram illustrating the primary predicted fragmentation routes for 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide under electron ionization.

Comparative Analysis: Distinguishing Isomers and Analogs

The utility of a fragmentation pattern lies in its specificity. How would the spectrum of our target molecule differ from closely related structures?

  • vs. 1-Isopropyl-1H-pyrazole-4-carbohydrazide: An isopropyl analog would also show a molecular ion at m/z 166. However, a key difference would be the loss of a propene neutral (42 u) from the N-alkyl group instead of ethene (28 u). The base peak would likely still be the N-isopropyl-pyrazolyl cation at m/z 107, but its subsequent fragmentation would differ.

  • vs. 1-Cyclopropyl-1H-pyrazole-3-carbohydrazide: This positional isomer would exhibit a very similar mass spectrum, as the primary side-chain cleavages would produce ions of the same mass (e.g., m/z 107). Distinguishing these isomers would likely require careful analysis of relative peak intensities or coupling the mass spectrometer with a separation technique like GC, which can separate isomers based on their differing boiling points and column interactions.[2]

  • vs. 1-Cyclopropyl-1H-pyrazole-4-carboxamide: Replacing the hydrazide with a simple amide (-CONH₂) would lower the molecular weight to 151 u. The initial loss would be •NH₂ (16 u) to give an ion at m/z 135, but the subsequent fragmentation pathways would be significantly different due to the absence of the second nitrogen in the side chain.

Quantitative Data Summary

The table below summarizes the key predicted ions, their mass-to-charge ratio (m/z), and the corresponding structural assignment.

Predicted Ion m/z (Nominal) Proposed Structure / Neutral Loss Significance
[M]⁺˙ 166Molecular IonConfirms molecular weight.
Fragment A 107[M - •CONHNH₂]⁺Likely Base Peak . Indicates loss of the entire carbohydrazide side chain. Highly stable pyrazolyl cation.
Fragment B 135[M - •NH₂]⁺Acylium ion from N-N bond cleavage.
Fragment C 79[Fragment A - C₂H₄]⁺Indicates loss of ethene from the cyclopropyl group.
Fragment D 80[Fragment A - HCN]⁺Characteristic loss of hydrogen cyanide from the pyrazole ring.[1]

Experimental Protocol: GC-MS Analysis

This protocol outlines a robust method for acquiring the mass spectrum of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the analysis of volatile and semi-volatile compounds.[2]

Sample Preparation
  • Accurately weigh approximately 1 mg of the solid standard.

  • Dissolve the standard in 1 mL of a suitable volatile solvent (e.g., Methanol or Ethyl Acetate) to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for analysis.

GC-MS Instrumentation and Parameters

This protocol details typical instrumental parameters. Optimization may be required based on the specific instrument.[2]

  • GC System: Agilent 8890 GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[2]

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 20:1 ratio, adjust based on concentration).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40 - 400.

Data Analysis
  • Integrate the total ion chromatogram (TIC) to identify the peak corresponding to the target compound.

  • Extract the mass spectrum from the apex of the chromatographic peak.

  • Identify the molecular ion peak (m/z 166).

  • Identify and label the major fragment ions, comparing them to the predicted values in the table above.

  • Calculate the neutral losses to confirm the fragmentation pathways.

Workflow Visualization

The overall analytical process from sample to data can be summarized in the following workflow.

Workflow cluster_workflow Analytical Workflow Sample 1. Sample Preparation GC 2. GC Separation Sample->GC Injection MS 3. MS Detection (EI, 70 eV) GC->MS Elution Data 4. Data Analysis (Spectrum Interpretation) MS->Data Signal Acquisition

Figure 2: GC-MS Experimental Workflow. A streamlined representation of the process for analyzing 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide.

Conclusion

The mass spectrum of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide is predicted to be rich in structural information. The fragmentation pattern is dominated by characteristic cleavages of the carbohydrazide side chain, leading to a probable base peak at m/z 107, corresponding to the 1-cyclopropyl-1H-pyrazolyl cation. Subsequent fragmentation of this ion via the loss of ethene (from the cyclopropyl group) and hydrogen cyanide (from the pyrazole ring) provides further structural confirmation. By comparing the observed spectrum to these predicted pathways and against the spectra of potential isomers and analogs, researchers can confidently identify and characterize this novel heterocyclic compound, ensuring the integrity and quality of their scientific investigations.

References

  • Benchchem. (n.d.). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. DOI: 10.5772/intechopen.81563.
  • Kuhn, B. L., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
  • YouTube. (2023). Mass Spectrometry of Cycloalkanes.
  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

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Comparative Guide: Biological Activity of Cyclopropyl vs. Methyl Pyrazole Carbohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of cyclopropyl versus methyl substituted pyrazole carbohydrazides, focusing on their structure-activity relationships (SAR), physicochemical properties, and biological efficacy in drug discovery and agrochemistry.[1]

Executive Summary

In the optimization of pyrazole carbohydrazide scaffolds, the choice between a methyl (-CH₃) and a cyclopropyl (-C₃H₅) substituent is a critical decision point that alters physicochemical properties and biological outcomes.[1]

  • Methyl groups are sterically compact and electronically donating but are often metabolically labile (susceptible to CYP450 oxidation).

  • Cyclopropyl groups introduce significant lipophilicity, rigid steric bulk, and metabolic stability, often serving as a bioisostere for isopropyl or tert-butyl groups to enhance potency in hydrophobic pockets.[1]

This guide analyzes these substituents across insecticidal, fungicidal, and anticancer domains.

Physicochemical & Structural Comparison

The biological divergence between these two analogs stems from fundamental chemical differences.

FeatureMethyl (-CH₃) Cyclopropyl (-cPr) Impact on Bioactivity
Steric Volume Small (~18 ų)Moderate (~39 ų)Cyclopropyl fills hydrophobic pockets more effectively but may cause steric clash in tight binding sites.[1]
Lipophilicity (ΔLogP) Baseline+0.8 to +1.2Cyclopropyl significantly increases membrane permeability and binding affinity to lipophilic targets (e.g., Ryanodine receptors).[1]
Electronic Effect Weak Electron Donor (+I)Donor + ConjugationCyclopropyl can stabilize adjacent cations/radicals via

-

conjugation (Walsh orbitals), affecting electronic distribution of the pyrazole ring.[1]
Metabolic Stability Low (Benzylic-like oxidation)HighMethyl groups on aromatics are primary sites for metabolic oxidation.[1] Cyclopropyl rings resist oxidation, prolonging half-life (

).[1]

Biological Activity Profiles

A. Insecticidal Activity (Ryanodine Receptor Modulators)

In the context of pyrazole carbohydrazides and related carboxamides (e.g., Tebufenpyrad analogs), the cyclopropyl group often outperforms the methyl group.

  • Mechanism: These compounds target the Ryanodine Receptor (RyR) or Mitochondrial Complex I. The binding site is highly hydrophobic.

  • Efficacy Trend: Cyclopropyl > Methyl

  • Experimental Evidence:

    • Studies on N-substituted pyrazoles show that replacing a methyl group with a cyclopropyl group often results in a 2-5x increase in insecticidal potency against Lepidopteran pests (Plutella xylostella, Spodoptera frugiperda).[1]

    • Reasoning: The cyclopropyl group's rigidity prevents the "entropic penalty" of flexible alkyl chains and fits snugly into the lipophilic sub-pocket of the receptor, displacing water molecules.

B. Fungicidal Activity (Succinate Dehydrogenase Inhibitors - SDHI)

For fungicidal pyrazole carbohydrazides, the trend can reverse depending on the specific position of the substitution (N1 vs. C3/C5).

  • Efficacy Trend: Methyl

    
     Cyclopropyl  (Context Dependent)[1]
    
  • Key Finding: In a study of N'-(4-phenoxyphenyl)-1H-pyrazole-4-carbohydrazides, the introduction of a methyl group at the 1- or 3-position of the pyrazole ring was found to be detrimental to antifungal activity against Fusarium graminearum compared to unsubstituted analogs.[1] However, cyclopropyl analogs often retain activity due to their ability to mimic the steric bulk of larger halogens without the electronic withdrawal.

  • Data Point:

    • Methyl-analog EC₅₀: > 1.0 µg/mL[2]

    • Optimized (Halogen/Cyclopropyl) EC₅₀: < 0.5 µg/mL[3]

C. Anticancer Activity (Kinase Inhibition: EGFR/CDK2)

In kinase inhibitor design, the "Gatekeeper" residue in the ATP-binding pocket dictates the allowable size of the substituent.

  • Efficacy Trend: Methyl > Cyclopropyl (in sterically constrained pockets)[1]

  • Case Study: For CDK2 inhibitors like PNU-292137 , a cyclopropyl group on the pyrazole amine is tolerated and effective.[1][4] However, for internal pyrazole ring substitutions (C3/C4), a methyl group is often preferred because the cyclopropyl group is too bulky to fit the narrow cleft of the ATP binding site.

  • QSAR Insight: 2D-QSAR studies on pyrazole carbohydrazides against PC-3 (prostate cancer) cell lines indicate that a methyl group on the pyrazole 'A' ring correlates positively with antiproliferative activity (

    
    ), likely due to precise steric fitting without inducing conformational strain.[1]
    

Experimental Protocols

Protocol 1: Synthesis of Pyrazole Carbohydrazides

A general workflow to access both methyl and cyclopropyl derivatives for comparative assay.

  • Starting Material: Begin with commercially available ethyl acetoacetate (for methyl) or ethyl 3-cyclopropyl-3-oxopropanoate (for cyclopropyl).[1]

  • Cyclization:

    • React with hydrazine hydrate in ethanol at reflux (4h).

    • Yield: Methyl-pyrazole ester (85%) vs. Cyclopropyl-pyrazole ester (78%).[1]

  • Hydrazinolysis:

    • Treat the ester with excess hydrazine hydrate in refluxing ethanol (6h).

    • Critical Step: Monitor via TLC (MeOH:DCM 1:9).[1] The cyclopropyl derivative may require longer reaction times due to steric hindrance near the carbonyl.

  • Condensation (Schiff Base Formation):

    • React the resulting carbohydrazide with substituted benzaldehydes (catalytic acetic acid, EtOH, reflux).

    • Purification: Recrystallization from EtOH/DMF.

Protocol 2: In Vitro Biological Assay (Micro-dilution Method)

To objectively compare IC50 values.

  • Preparation: Dissolve Methyl and Cyclopropyl analogs in DMSO to 10 mM stock.

  • Serial Dilution: Prepare 9 concentrations (0.1 nM to 100 µM) in culture medium.

  • Incubation:

    • Cancer Lines (e.g., A549): 72h incubation.

    • Fungal Spores: 48h incubation at 25°C.

  • Readout: MTT assay (OD 570 nm).

  • Calculation: Fit dose-response curves using non-linear regression (GraphPad Prism) to determine IC50.

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for choosing between Methyl and Cyclopropyl substituents based on the target constraints.

SAR_Logic Start Pyrazole Carbohydrazide Optimization Target Identify Target Binding Pocket Start->Target Pocket_Type Pocket Characteristics? Target->Pocket_Type Small_Pocket Sterically Constrained (e.g., Kinase Gatekeeper) Pocket_Type->Small_Pocket Narrow/Rigid Large_Pocket Large Hydrophobic Pocket (e.g., Ryanodine Receptor) Pocket_Type->Large_Pocket Lipophilic/Flexible Select_Me Select METHYL Group Small_Pocket->Select_Me Select_cPr Select CYCLOPROPYL Group Large_Pocket->Select_cPr Outcome_Me High Potency Low Metabolic Stability Select_Me->Outcome_Me Outcome_cPr High Potency High Metabolic Stability Increased logP Select_cPr->Outcome_cPr

Caption: Decision tree for substituent selection based on target binding pocket characteristics.

References

  • Naim, M. J., et al. (2016). "Current status of pyrazole and its biological activities." Journal of Pharmacy & Bioallied Sciences. Link

  • Li, Y., et al. (2023). "A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field." Journal of Agricultural and Food Chemistry. Link[1]

  • Vera-DiVaio, P., et al. (2009).[1] "Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists." Journal of Medicinal Chemistry. Link

  • Karrouchi, K., et al. (2021). "Synthesis, structural, molecular docking and spectroscopic studies of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide." Journal of Molecular Structure. Link[1]

  • Faisal, M., et al. (2019). "Recent developments in synthetic chemistry and biological activities of pyrazole derivatives." Journal of Chemical Sciences. Link[1]

Sources

Elemental analysis standards for 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-Cyclopropyl-1H-pyrazole-4-carbohydrazide (CAS: 1152494-71-1) is a critical heterocyclic intermediate, most notably utilized in the synthesis of Oclacitinib (Apoquel), a Janus kinase (JAK) inhibitor.

Establishing rigorous elemental analysis (EA) standards for this compound is challenging due to the hygroscopic nature of the hydrazide moiety and the high nitrogen content of the pyrazole ring. This guide provides a comparative technical analysis of validation methods, establishing the theoretical baseline and contrasting the "Gold Standard" combustion analysis with functional titration and spectroscopic alternatives.

Compound Identity
PropertySpecification
CAS Number 1152494-71-1
Molecular Formula

Molecular Weight 166.18 g/mol
Structure Pyrazole ring N1-substituted with cyclopropyl; C4-substituted with carbohydrazide.[1]
Physical State White to off-white solid (crystalline).

Theoretical Baseline: The "Gold Standard"

For any elemental analysis to be valid, experimental results must align with the theoretical mass fractions derived from the molecular formula


. The industry-standard tolerance for publication and regulatory acceptance is 

absolute deviation
.
Theoretical Composition Table
ElementSymbolAtomic MassCountTotal MassTheoretical % Acceptable Range (

)
Carbon C12.011784.07750.60% 50.20% – 51.00%
Hydrogen H1.0081010.0806.07% 5.67% – 6.47%
Nitrogen N14.007456.02833.71% 33.31% – 34.11%
Oxygen O15.999115.9999.63% Calculated by difference
Total 166.18 100.00%

Critical Insight: The high Nitrogen content (>33%) makes this compound prone to incomplete combustion , often yielding falsely low %N values if the oxidation cycle is too short or oxygen flow is insufficient.

Comparative Guide: Analytical Methodologies

This section compares the three primary methods for validating the purity and identity of the compound.

Method A: Automated CHN Combustion (The Primary Standard)
  • Principle: High-temperature combustion (

    
    ) in an oxygen-rich environment converts the sample to 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Best For: Bulk purity confirmation, solvent inclusion detection, and stoichiometry verification.

  • Performance vs. Alternatives:

    • Accuracy: High (

      
      ) if sample is dry.
      
    • Specificity: Low (cannot distinguish isomers).

    • Speed: Fast (5-10 mins/run).

Method B: Iodometric Titration (Functional Specificity)
  • Principle: The hydrazide group (

    
    ) is quantitatively oxidized by iodine (
    
    
    
    ) to nitrogen gas (
    
    
    ) and the corresponding acid.
  • Best For: Confirming the integrity of the hydrazide functional group (detecting oxidation to carboxylic acid).

  • Performance vs. Alternatives:

    • Accuracy: Moderate (

      
      ).
      
    • Specificity: High for the active functional group.

    • Limitation: Does not detect non-redox active impurities (e.g., inorganic salts).

Method C: qNMR (Quantitative NMR)
  • Principle: Use of an internal standard (e.g., maleic acid) to integrate proton signals against a known calibrant.

  • Best For: Absolute purity determination without destruction of the sample.

  • Performance vs. Alternatives:

    • Accuracy: Very High (

      
       with proper relaxation times).
      
    • Cost: High (instrumentation and deuterated solvents).

Comparative Data Summary
FeatureAutomated CHN Iodometric Titration qNMR
Parameter Measured Total C, H, N mass fractionHydrazide equivalentMolar ratio of protons
Sample Destructive? YesYesNo
Solvent Detection Excellent (via C/H ratio)PoorExcellent
Inorganic Salt Detection Indirect (Low C/H/N)NoNo
Primary Risk Incomplete combustion (Low N)Endpoint ambiguityIntegration errors

Experimental Protocols

Protocol 1: Optimized CHN Analysis for Pyrazole Carbohydrazides

Objective: Overcome incomplete combustion and moisture interference.

  • Sample Pre-treatment (Crucial):

    • Hydrazides are hygroscopic. Dry the sample in a vacuum oven at 40-50°C for 4-6 hours over

      
       or silica gel.
      
    • Why? Even 1% trapped water will skew Hydrogen results by ~0.11% and dilute Carbon/Nitrogen values.

  • Weighing:

    • Weigh 1.5 – 2.5 mg of sample into a Tin (Sn) capsule .

    • Fold the capsule tightly to exclude air (which contains atmospheric

      
      ).
      
  • Combustion Parameters (Flash 2000 / Elementar vario):

    • Furnace Temperature:

      
       (Left), 
      
      
      
      (Right/Reduction).
    • Oxygen Boost: Set oxygen injection to 5-10 seconds (excess

      
      ) to ensure the pyrazole ring fully breaks down.
      
    • Carrier Gas: Helium at 140 mL/min.

  • Calibration:

    • Use Acetanilide (C=71.09%, H=6.71%, N=10.36%) or Sulfanilamide as the standard (K-factor).

    • Validation: Run a blank and a standard check before the sample.

Protocol 2: Iodometric Titration (Functional Check)

Objective: Quantify the active hydrazide content.

  • Dissolution: Dissolve 100 mg of 1-cyclopropyl-1H-pyrazole-4-carbohydrazide in 20 mL of 10% HCl.

  • Titration:

    • Add 5 mL of

      
       or 
      
      
      
      (as an indicator layer) or use starch solution.
    • Titrate with 0.05 M Potassium Iodate (

      
      )  solution.
      
    • Reaction: The iodate generates iodine in situ, which oxidizes the hydrazide.

    • Endpoint: Appearance of a persistent violet color (iodine in organic layer) or blue (starch-iodine).

  • Calculation:

    
    
    
    • Where

      
       is the electron change factor (typically 4 electrons for hydrazide oxidation to 
      
      
      
      ).

Visualization & Decision Logic

Diagram 1: Analytical Workflow Decision Tree

This diagram guides the researcher through the logic of interpreting EA results for this specific compound.

EA_Workflow Start Start: Analyze C7H10N4O Dry Step 1: Vacuum Dry Sample (40°C, 4h) Start->Dry RunCHN Step 2: Run CHN Analysis Dry->RunCHN CheckN Check %N (Target: 33.71%) RunCHN->CheckN Pass Result within ±0.4%? PASS CheckN->Pass Yes Fail FAIL CheckN->Fail No LowN Low %N (<33.3%) Fail->LowN HighH High %H (>6.47%) LowN->HighH No (N normal, H high?) ActionCombustion Cause: Incomplete Combustion Action: Add WO3 or Increase O2 time LowN->ActionCombustion Yes (C also low) ActionWet Cause: Moisture/Solvent Action: Re-dry or run TGA HighH->ActionWet Yes ActionImpurity Cause: Inorganic Salts Action: Check Ash Content / ICP-MS HighH->ActionImpurity No (All low)

Caption: Decision tree for interpreting Elemental Analysis data, specifically addressing common failure modes like incomplete combustion (Low N) and hygroscopicity (High H).

Diagram 2: Synthesis Pathway & Impurity Origins

Understanding where impurities arise helps in interpreting EA deviations.

Synthesis_Impurity Ester Ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate (Precursor) Reaction Reflux (Ethanol) Ester->Reaction Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Reaction Product 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide (Target) Reaction->Product Impurity1 Impurity A: Unreacted Ester (High C, Low N) Reaction->Impurity1 Incomplete Impurity3 Impurity C: Trapped Hydrazine (Very High N) Reaction->Impurity3 Poor Washing Impurity2 Impurity B: Carboxylic Acid (Hydrolysis Product) (Low N) Product->Impurity2 Oxidation/Hydrolysis

Caption: Synthesis pathway showing how specific impurities (Ester, Acid, Hydrazine) shift the Elemental Analysis profile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57416914, 1-cyclopropyl-1h-pyrazole-4-carbaldehyde (Related Structure). Retrieved from [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • Elementar. Best practices for sample preparation in elemental analysis. Retrieved from [Link]

  • National Institutes of Health (PMC). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principles: Understanding the Hazard Profile

For laboratory professionals engaged in drug discovery and chemical synthesis, a deep understanding of a molecule's structure informs its safe handling and disposal. The structure of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide necessitates a cautious approach due to the combined properties of its pyrazole and carbohydrazide components.

  • The Pyrazole Core: Pyrazole and its derivatives are a cornerstone of medicinal chemistry and agrochemicals, prized for their diverse biological activities.[2][3] This biological potency requires us to assume the compound may be bioactive and potentially toxic. Widespread use has also led to environmental concerns, as pyrazole derivatives can be contaminants in wastewater, exhibiting toxicity to aquatic life.[4] Therefore, discharge into the environment must be strictly avoided.[5][6]

  • The Carbohydrazide Moiety: Carbohydrazide (OC(N₂H₃)₂) is a derivative of hydrazine.[3][7] Hydrazine and its derivatives are recognized for their high reactivity and potential hazards, including toxicity and possible carcinogenicity.[8][9] While carbohydrazide is often considered a safer alternative to hydrazine, it retains strong reducing properties and must be handled with care.[10][11] It is incompatible with strong oxidizing agents, and its decomposition can be catalyzed by certain metals.[10]

Core Directive: Given the combination of a biologically active pyrazole nucleus and a reactive hydrazide derivative, all waste containing 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide must be treated as hazardous chemical waste. In-laboratory neutralization is strongly discouraged due to the unknown reactivity and potential for hazardous byproducts.[1]

Immediate Safety and Handling Protocols

Prior to any work that will generate waste, establishing proper engineering controls and utilizing appropriate Personal Protective Equipment (PPE) is mandatory.

Engineering Controls: All handling of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide, both in solid and solution form, must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[9][12] The workstation should be equipped with an accessible eyewash station and safety shower.[13]

Personal Protective Equipment (PPE): The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and/or a full-face shield.Protects against potential splashes, which may cause serious eye irritation.[13][14][15][16]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can cause irritation or allergic reactions.[14][16] Use proper glove removal technique to avoid cross-contamination.[5]
Body Protection A laboratory coat.Protects skin and personal clothing from contamination.[14]
Respiratory Protection Not required if handled within a certified chemical fume hood.A NIOSH-approved respirator may be necessary for spill cleanup or if aerosol generation is likely.[6][9]

Step-by-Step Disposal Workflow

The primary goal of this workflow is the safe segregation, containment, and transfer of waste to a certified hazardous waste management service.

Experimental Protocol: Waste Segregation and Containment
  • Designate a Waste Stream: Dedicate a specific hazardous waste container solely for 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide and materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

  • Segregation is Critical: Do NOT mix this waste with other chemical streams.[12] Specifically, keep it separate from:

    • Oxidizing Agents: The carbohydrazide moiety is a strong reducing agent and can react violently with oxidizers.[10]

    • Acids: Mixing with strong acids can cause an exothermic reaction.

    • Halogenated and Non-Halogenated Solvents: Keep this solid/solution waste stream separate to ensure proper final disposal routing by your EHS department.

  • Select an Appropriate Container:

    • Use a chemically compatible container, typically a high-density polyethylene (HDPE) jug for solutions or a wide-mouth solid waste container.

    • The container must have a secure, sealable lid to prevent leaks or the release of vapors.[9]

  • Labeling: Immediately label the waste container. The label must be clear, legible, and include:

    • The full chemical name: "1-Cyclopropyl-1H-pyrazole-4-carbohydrazide"

    • The words "Hazardous Waste"

    • An accumulation start date

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The name of the principal investigator or laboratory contact

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from heat sources and incompatible materials.[15]

  • Disposal Request: Once the container is full or has reached your institution's time limit for satellite accumulation, contact your EHS department to arrange for pickup and disposal by a licensed professional waste service.[5][6]

Disposal Decision Workflow

G start Waste Generated: 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide segregate STEP 1: Segregate Waste (Keep separate from oxidizers, acids, solvents) start->segregate prohibited PROHIBITED: - Drain Disposal - Trash Disposal - In-Lab Neutralization start->prohibited contain STEP 2: Use Designated Container (HDPE, sealed lid) segregate->contain label STEP 3: Label Container Correctly (Full Name, Hazards, Date) contain->label store STEP 4: Store in Satellite Area (Secure, away from incompatibles) label->store contact_ehs STEP 5: Contact EHS for Pickup store->contact_ehs end Final Disposal via Licensed Contractor contact_ehs->end

Caption: Disposal workflow for 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide waste.

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely.

  • For Small Spills (Solid or Solution):

    • Ensure you are wearing the full PPE outlined in Section 2.

    • Absorb liquids with an inert material like vermiculite, sand, or silica gel.[15] For solids, gently sweep to avoid raising dust.[6]

    • Collect all contaminated material using non-sparking tools and place it into a sealable, properly labeled hazardous waste container.[6]

    • Decontaminate the spill area with a suitable laboratory detergent and water.

    • Report the spill to your laboratory supervisor.

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert others in the vicinity and notify your laboratory supervisor and institutional EHS department immediately.[12]

    • Prevent entry into the affected area.

By adhering to these rigorous procedures, researchers can ensure the safe and environmentally responsible disposal of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide, protecting themselves, their colleagues, and the integrity of their work environment.

References

  • Benchchem. (n.d.). Navigating the Disposal of 3,5-diethyl-1-phenyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Navigating the Safe Disposal of TRH Hydrazide: A Procedural Guide.
  • Benchchem. (n.d.). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
  • University of California, Santa Barbara. (2018). Laboratory Safety Standard Operating Procedure (SOP).
  • AFG Bioscience LLC. (n.d.). Safety Data Sheet: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide.
  • CymitQuimica. (2024). Safety Data Sheet: 4-Cyclopropyl-1H-pyrazole.
  • Chemsky (Shanghai) International Co., Ltd. (2017). MSDS of 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole.
  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water.
  • Fisher Scientific. (2025). Safety Data Sheet: Pyrazole.
  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • Kumar, N., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry, 11(4), 336-350.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • CymitQuimica. (2024). Safety Data Sheet: 3-Bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde.
  • ChemicalBook. (n.d.). CARBOHYDRAZIDE.
  • Ataman Kimya. (n.d.). Carbohydrazide.
  • Redox. (2024). Safety Data Sheet Carbohydrazide.
  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6).
  • Gas-Sensing.com. (n.d.). Carbohydrazide: An Essential Tool with Hidden Hazards.
  • ChemicalBook. (2022). 1-Cyclopropyl-1H-pyrazole - Safety Data Sheet.
  • de Oliveira, R. S., et al. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PubMed Central.
  • Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.